Strategic Synthesis of 3-Bromo-5-methoxy-N-methoxy-N-methylbenzamide: A Regiocontrolled Approach
Topic: Synthesis of 3-bromo-N,5-dimethoxy-N-methylbenzamide Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary The synthesis of 3-bromo-5-methoxy-N-methox...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Synthesis of 3-bromo-N,5-dimethoxy-N-methylbenzamide
Content Type: Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
The synthesis of 3-bromo-5-methoxy-N-methoxy-N-methylbenzamide (Weinreb amide) presents a specific regiochemical challenge often overlooked in standard aromatic substitution workflows. The meta-meta relationship between the bromine and methoxy substituents relative to the carbonyl group renders direct electrophilic bromination of m-anisic acid ineffective, as it predominantly yields ortho- or para-brominated isomers (2-bromo or 4-bromo).[1]
This guide details a high-fidelity synthetic route relying on lithium-halogen exchange of 3,5-dibromoanisole to establish the benzoic acid core with perfect regiocontrol.[1] This precursor is then converted to the Weinreb amide, a versatile intermediate for the synthesis of aryl ketones or aldehydes in medicinal chemistry campaigns (e.g., kinase inhibitors, GPCR ligands).[1]
Retrosynthetic Analysis
The structural disconnection reveals that the amide bond is trivial to form, but the aryl core requires careful planning.[1] The key disconnection is the C-C bond formation of the carboxylate.[1]
Figure 1: Retrosynthetic strategy prioritizing regiocontrol via lithiation.[1]
Phase 1: Synthesis of 3-Bromo-5-methoxybenzoic Acid
Objective: Construct the benzoic acid core without contaminating isomers.[1]
Principle: Kinetic control via Lithium-Halogen Exchange (Li/Br) followed by electrophilic trapping with Carbon Dioxide.[1]
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.
Dissolution: Charge the flask with 3,5-dibromoanisole (1.0 equiv) and anhydrous THF . Cool the solution to -78 °C using a dry ice/acetone bath.
Lithiation: Add n-BuLi (1.05 equiv) dropwise via syringe over 20 minutes. Maintain internal temperature below -70 °C.
Critical Insight: The low temperature prevents benzyne formation or scrambling.[1] The lithium-halogen exchange is extremely fast (< 15 min).[1]
Reaction: Stir at -78 °C for 45 minutes. The solution typically turns a light yellow/orange.[1]
Carboxylation: Introduce a stream of dry CO₂ gas into the solution (or add crushed dry ice) for 30 minutes while maintaining -78 °C. The mixture will become a thick slurry (lithium benzoate salt).[1]
Quench: Allow the mixture to warm to 0 °C and quench carefully with water (10 mL/g substrate).
Workup:
Wash the aqueous layer with diethyl ether (to remove unreacted starting material).[1]
Acidify the aqueous layer to pH 1–2 with 2M HCl .[1] The product, 3-bromo-5-methoxybenzoic acid , will precipitate.[1]
Filter the white solid, wash with cold water, and dry under vacuum.[1]
Yield Expectation: 85–92%.
Phase 2: Formation of the Weinreb Amide
Objective: Convert the acid to the N-methoxy-N-methylamide.[1]
Method: Acid Chloride activation is preferred for scale and cost, though EDC coupling is viable for small (<1g) batches.[1]
Workflow Diagram
Figure 2: Step-wise workflow for Weinreb amide generation via Acid Chloride.
Experimental Protocol (Acid Chloride Method)
Activation:
Suspend 3-bromo-5-methoxybenzoic acid (1.0 equiv) in anhydrous DCM or Toluene .[1]
Add Thionyl Chloride (SOCl₂) (1.5 equiv) and a catalytic drop of DMF .[1]
Reflux for 2 hours until gas evolution ceases and the solution becomes clear.
Concentrate in vacuo to remove excess SOCl₂. Azeotrope with toluene once to ensure dryness.[1]
Coupling:
Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in anhydrous DCM at 0 °C.
Add Triethylamine (TEA) (2.2 equiv) or Pyridine (2.5 equiv). Stir for 10 min.
Add the solution of the crude acid chloride (dissolved in minimal DCM) dropwise to the amine mixture at 0 °C.
Completion:
Warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[3]
Workup:
Dilute with DCM.[1] Wash successively with 1M HCl (to remove excess amine/pyridine), Sat. NaHCO₃ (to remove unreacted acid), and Brine .[1]
¹³C NMR: Distinct amide carbonyl signal (~168 ppm), two methoxy carbons (~55 ppm and ~61 ppm), and aromatic signals consistent with 1,3,5-substitution.[1]
Mass Spectrometry (ESI+):
Target Mass: ~288/290 Da (Br isotope pattern 1:1).[1]
n-Butyllithium: Pyrophoric.[1] Handle only under inert atmosphere (Argon/Nitrogen). Ensure quenching agents (isopropanol/water) are nearby.[1]
Thionyl Chloride: Releases toxic HCl and SO₂ gases.[1] Use a caustic scrubber or efficient fume hood.
Waste Disposal: Lithium salts and halogenated organic waste must be segregated according to EHS protocols.
References
Regioselective Lithiation: Bennetau, B., & Mortier, J. (1993).[1] Directed ortho-lithiation of methoxy-substituted benzoic acids. Part 1. Tetrahedron, 49(47), 10845-10858.[1] (Validating the difficulty of direct acid lithiation and preference for halo-lithium exchange).
Weinreb Amide Synthesis: Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[1] Link
Acid Preparation: Slocum, D. W., et al. (1995).[1] Metalation of Methoxybenzoic Acids. Journal of Organic Chemistry, 60, 639-641.[1] (Context on lithiation regiochemistry).
General Protocol Source: De Luca, L., Giacomelli, G., & Taddei, M. (2001).[1] An Easy and Convenient Synthesis of Weinreb Amides. Journal of Organic Chemistry, 66(7), 2534–2537.[1] Link[1]
Technical Guide: 13C NMR Profiling of 3-bromo-N,5-dimethoxy-N-methylbenzamide
This guide is structured as a high-level technical whitepaper designed for analytical chemists and medicinal chemistry leads. It prioritizes the "why" and "how" of the analysis, moving beyond simple data listing to provi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical whitepaper designed for analytical chemists and medicinal chemistry leads. It prioritizes the "why" and "how" of the analysis, moving beyond simple data listing to provide a robust framework for structural validation.
Executive Summary & Structural Context
Molecule: 3-bromo-N,5-dimethoxy-N-methylbenzamide
Formula: C
HBrNOMolecular Weight: 274.11 g/mol
This compound represents a critical "Weinreb Amide" intermediate, often employed in drug discovery for the controlled synthesis of ketones via nucleophilic addition. The structural elucidation of this molecule presents specific challenges due to the meta-substitution pattern (3,5-disubstituted) on the aromatic ring and the electronic nuances of the N-methoxy-N-methyl moiety.
Core Analytical Objective: To distinguish the three distinct methyl/methoxy environments and definitively assign the aromatic quaternary carbons, particularly separating the brominated carbon (heavy atom effect) from the amide-bearing carbon.
Structural Logic & Numbering
The following diagram outlines the numbering scheme used throughout this guide and visualizes the electronic environments governing the chemical shifts.
Figure 1: Connectivity and electronic environment map. Note the distinction between the N-linked and Ar-linked oxygenated carbons.
Experimental Methodology (Best Practices)
To ensure publication-quality data and resolve quaternary carbons (which often suffer from low intensity due to long relaxation times), the following protocol is mandatory.
Sample Preparation
Solvent: Chloroform-d (
) is the standard. It prevents hydrogen bonding complications often seen in DMSO-d6 and provides a sharp reference triplet at 77.16 ppm.
Concentration: 20–30 mg in 0.6 mL solvent. High concentration is vital for 13C sensitivity.
Acquisition Parameters
The presence of three quaternary carbons (C1, C3, C5) and a carbonyl (C=O) requires specific attention to the relaxation delay (
).
Parameter
Setting
Rationale
Pulse Sequence
zgpg30 (Power-gated decoupling)
Standard proton decoupling with NOE enhancement.
Relaxation Delay (D1)
2.0 – 3.0 seconds
Critical: Quaternary carbons (C-Br, C=O) have long times. Short D1 leads to signal saturation and "missing" peaks.
Scans (NS)
> 512 (ideally 1024)
Necessary to resolve the low-intensity C-Br peak (splitting from isotopes is not observed, but broadening can occur).
Spectral Width
-10 to 220 ppm
Captures the carbonyl (~168 ppm) and any potential impurities.
Data Interpretation & Assignment Logic
The assignment of this molecule relies on distinguishing substituent effects.[1] We utilize the principle of Additivity of Substituent Effects (ASE) combined with specific Weinreb amide diagnostic shifts.
The "Smoking Gun" Signals (Unambiguous)
These signals confirm the core functional groups immediately.
The Carbonyl (C=O): ~168.0 ppm
Mechanism: The Weinreb amide carbonyl is less shielded than a ketone (>190 ppm) but similar to esters/amides.
The Ipso-Methoxy (C5): ~160.0 ppm
Mechanism: The oxygen atom donates electron density into the ring (resonance) but strongly deshields the attached carbon via induction (electronegativity). This is the most downfield aromatic signal.
Mechanism:The Heavy Atom Effect. Unlike electronegative atoms (O, N) that deshield the attached carbon, Bromine (and Iodine) often shield the ipso carbon due to spin-orbit coupling effects. This peak typically appears "unexpectedly" upfield compared to benzene (128.5 ppm).
Aliphatic Discrimination (The 3 Methyls)
A common error is confusing the N-methoxy and Ar-methoxy signals.
Located significantly downfield. The carbon is attached to Oxygen, which is attached to Nitrogen. The electron-withdrawing nature of the hydroxamate system drives this shift.
Ar-OCH
(Ether): ~55.5 ppm
Standard chemical shift for anisole derivatives.
N-CH
(Weinreb): ~32-34 ppm
The N-methyl group is distinct and the most upfield signal in the spectrum.
Note: Exact shifts may vary by ±0.5 ppm depending on concentration and temperature.
Advanced Verification Workflow
To validate these assignments without doubt, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is recommended.
Figure 2: Logical workflow for structural confirmation using 1D and 2D NMR techniques.
The Rotamer Caveat
Weinreb amides exhibit restricted rotation around the C(O)-N bond.
Observation: In ortho-substituted benzamides, this leads to broad humps or dual peaks for the N-Me and N-OMe groups at room temperature.
Specific Case (Meta-substituted): For 3-bromo-5-methoxy derivatives, steric hindrance is lower. You should observe sharp singlets at room temperature. If broadening is observed, acquire data at 50°C to coalesce the rotamers.
References
Weinreb Amide Synthesis & Properties
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818.
13C NMR Chemical Shift Data (General)
Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 .
Rotameric Behavior in Weinreb Amides
Rao, H. S. P.; Jothilingam, S. "Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides." Indian Journal of Chemistry, 2010 , 49B, 1102-1108.
Substituent Effects on Benzene Rings (C-13)
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Ed., Wiley, 2005 . (See Table on Additivity Rules for Aromatic Carbons).
Technical Guide: Properties and Applications of 3-Bromo-N,5-dimethoxy-N-methylbenzamide
The following technical guide details the physical and chemical properties, synthesis, and applications of 3-bromo-N,5-dimethoxy-N-methylbenzamide (systematically referred to as 3-bromo-5-methoxy-N-methoxy-N-methylbenzam...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physical and chemical properties, synthesis, and applications of 3-bromo-N,5-dimethoxy-N-methylbenzamide (systematically referred to as 3-bromo-5-methoxy-N-methoxy-N-methylbenzamide ).
[1]
Executive Summary
3-Bromo-N,5-dimethoxy-N-methylbenzamide is a bifunctional synthetic building block belonging to the class of Weinreb amides .[1] It is characterized by a benzene core substituted with a bromine atom at the meta position (C3), a methoxy group at the meta' position (C5), and a Weinreb amide functionality [–C(O)N(OMe)Me] at position C1.
This molecule is highly valued in medicinal chemistry and fragment-based drug discovery (FBDD) because it offers two distinct "handles" for orthogonal functionalization:
The Weinreb Amide: Allows for the chemoselective synthesis of ketones via organometallic nucleophilic addition (Grignard or Organolithium reagents) without over-addition to tertiary alcohols.
The Aryl Bromide: Facilitates transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct biaryl systems or aryl-heteroatom bonds.[1]
The following data characterizes the target molecule based on its structural composition and properties derived from its immediate precursor, 3-bromo-5-methoxybenzoic acid (CAS: 157893-14-6).[1]
Chemical Identity
Property
Detail
Systematic Name
3-Bromo-5-methoxy-N-methoxy-N-methylbenzamide
Common Name
3-Bromo-N,5-dimethoxy-N-methylbenzamide
Molecular Formula
C₁₀H₁₂BrNO₃
Molecular Weight
274.11 g/mol
Exact Mass
273.00 (⁵⁹Br) / 275.00 (⁸¹Br)
Core Scaffold
Benzamide (Weinreb type)
CAS Number
Not commercially listed as bulk commodity; synthesized from CAS 157893-14-6
Physical Properties (Predicted & Experimental)
Note: As a specialized intermediate, specific experimental constants are often extrapolated from the parent acid.[1]
Property
Value / Description
Source/Basis
Physical State
Viscous Oil or Low-Melting Solid
Analogous Weinreb amides [1]
Color
Colorless to Pale Yellow
Purification dependent
Solubility
Soluble in DCM, THF, EtOAc, MeOH
Lipophilic amide nature
LogP (Predicted)
~2.1 - 2.4
Calculated (XLogP3)
Precursor MP
190–196 °C (Acid form)
Experimental (CAS 157893-14-6) [2]
H-Bond Donors
0
Fully substituted amide
H-Bond Acceptors
3
Carbonyl, Amide-O, Aryl-O
Synthesis Protocol
The synthesis of 3-bromo-N,5-dimethoxy-N-methylbenzamide is most reliably achieved via the amidation of 3-bromo-5-methoxybenzoic acid .[1] The following protocol ensures high yield and purity by minimizing side reactions.
Activation: In a flame-dried round-bottom flask, dissolve 3-bromo-5-methoxybenzoic acid in anhydrous DCM (0.2 M concentration).
Reagent Addition: Add HOBt and EDCI at 0°C under an inert atmosphere (N₂ or Ar). Stir for 15 minutes to form the active ester.
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride followed by the dropwise addition of Et₃N. The base liberates the free amine species.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:3).
Work-up: Quench with 1M HCl (to remove unreacted amine and EDCI urea byproduct). Extract with DCM. Wash organic layer with saturated NaHCO₃ (removes unreacted acid) and brine.
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexane).
Synthesis Workflow Diagram
Figure 1: Synthetic pathway converting the benzoic acid precursor to the target Weinreb amide.
Chemical Properties & Reactivity
The utility of this compound lies in its chemoselectivity . It acts as a "switchboard" for divergent synthesis.
The Weinreb Effect (Ketone Synthesis)
The defining feature of this molecule is the N-methoxy-N-methyl amide group. Unlike standard amides or esters, the Weinreb amide forms a stable five-membered cyclic chelate upon nucleophilic attack by organometallics (RM, where M = Li, MgBr).[1]
Mechanism: The metal coordinates between the carbonyl oxygen and the N-methoxy oxygen. This stabilizes the tetrahedral intermediate and prevents the collapse of the intermediate until acidic work-up.
Outcome: This prevents the "double addition" of the nucleophile, ensuring the exclusive formation of a ketone rather than a tertiary alcohol [3].
Orthogonal Reactivity (The Bromine Handle)
The bromine atom at position 3 is electronically deactivated by the electron-withdrawing amide group but activated by the electron-donating methoxy group at position 5. This push-pull system makes it a suitable candidate for Palladium-catalyzed cross-coupling.
Suzuki-Miyaura: Coupling with aryl boronic acids.
Buchwald-Hartwig: Amination to form aniline derivatives.
Sonogashira: Coupling with terminal alkynes.
Reactivity Flowchart
Figure 2: Orthogonal reactivity profile showing chemoselective ketone formation (Path A) and cross-coupling (Path B).
Applications in Drug Discovery
This scaffold is particularly relevant for Fragment-Based Drug Discovery (FBDD) .
Linker Design: The molecule serves as a rigid linker. The meta-substitution pattern (1,3,5) forces substituents into specific vectors, allowing researchers to probe binding pockets that require "bent" or non-linear geometries.
Solubility Enhancement: The 5-methoxy group improves the solubility of the resulting lipophilic drug candidates compared to a naked phenyl ring.
Late-Stage Diversification: The bromine atom can be left intact during the ketone synthesis step, allowing for library generation (e.g., testing 50 different aryl groups at the 3-position) at the very end of the synthetic sequence.[1]
Safety and Handling
While specific toxicological data for this exact derivative is limited, standard safety protocols for halogenated benzamides apply.
Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.
Storage: Store in a cool, dry place (2–8°C recommended). The Weinreb amide bond is hydrolytically stable under neutral conditions but degrades under strong acidic/basic reflux [4].
References
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1] Link
Thermo Scientific Chemicals. "3-Bromo-5-methoxybenzoic acid, 98% Safety Data Sheet & Properties." ThermoFisher Scientific. Accessed Oct 2023. Link
Balasubramaniam, S.; Aidhen, I. S. "The Growing Synthetic Utility of the Weinreb Amide."[3] Synthesis, 2008 , 23, 3707–3738.[1][3] Link
PubChem Database. "Compound Summary: 3-Bromo-N-methoxy-N-methylbenzamide (Analog)." National Center for Biotechnology Information. Accessed Oct 2023. Link
Part 1: The Strategic Importance of Substituted Benzamides
An In-depth Technical Guide to 3-bromo-N,5-dimethoxy-N-methylbenzamide: Synthesis, Characterization, and Applications Abstract This technical guide provides a comprehensive overview of 3-bromo-N,5-dimethoxy-N-methylbenza...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 3-bromo-N,5-dimethoxy-N-methylbenzamide: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-bromo-N,5-dimethoxy-N-methylbenzamide, a substituted benzamide with significant potential in synthetic chemistry and drug discovery. Benzamide derivatives are a class of compounds renowned for their diverse pharmacological activities.[1] This document, intended for researchers, chemists, and drug development professionals, delineates a robust methodology for the synthesis of this specific moiety, which is interpreted as 3-bromo-5-methoxy-N-methoxy-N-methylbenzamide, a functionalized Weinreb amide. We will explore the strategic rationale behind its synthesis, provide detailed, step-by-step protocols for its preparation and purification, and outline modern analytical techniques for its structural confirmation and quality control. Furthermore, this guide discusses the compound's prospective applications as a versatile chemical intermediate and as a scaffold for developing novel therapeutic agents.
The Benzamide Scaffold in Medicinal Chemistry
The benzamide framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to act as a stable, yet versatile, pharmacophore capable of forming key hydrogen bonds with biological targets. Compounds incorporating this moiety exhibit a wide spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific substitution pattern on both the aromatic ring and the amide nitrogen allows for fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it a cornerstone of modern drug design.
Rationale for the Target Moiety: 3-bromo-N,5-dimethoxy-N-methylbenzamide
The design of the title compound incorporates several features of strategic interest for both synthetic and medicinal chemistry:
3-Bromo Substitution: The inclusion of a bromine atom on the aromatic ring often enhances binding affinity to target proteins and can improve the metabolic profile of a drug candidate. Halogen bonding is an increasingly recognized interaction in ligand-protein complexes. Furthermore, the bromine atom serves as a valuable synthetic handle for further functionalization via cross-coupling reactions.
5-Methoxy Substitution: The methoxy group can modulate the electronic properties of the benzene ring and often improves solubility and cell permeability, which are critical parameters for bioavailability.
N-Methoxy-N-methylamide (Weinreb Amide): This functionality is of particular importance. A Weinreb amide is a stable, easily handled intermediate that is resistant to over-addition by organometallic reagents. This allows for the controlled synthesis of ketones or aldehydes, making the title compound a highly valuable and versatile building block for creating more complex molecules.
Part 2: Structural Elucidation and Physicochemical Properties
IUPAC Name and Molecular Structure
Based on IUPAC nomenclature principles, the name "3-bromo-N,5-dimethoxy-N-methylbenzamide" specifies a benzamide core with the following substitutions:
A bromine atom at position 3 of the benzene ring.
A methoxy group at position 5 of the benzene ring.
A methoxy group and a methyl group attached to the amide nitrogen.
The resulting structure is therefore 3-bromo-5-methoxy-N-methoxy-N-methylbenzamide .
Caption: Structure of 3-bromo-5-methoxy-N-methoxy-N-methylbenzamide.
Calculated Physicochemical Data
The following table summarizes key computed properties for the target compound. Such data is invaluable for planning synthetic workups, purification strategies, and for preliminary ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling.
Property
Value
Source
Molecular Formula
C₁₀H₁₂BrNO₃
Calculated
Molecular Weight
274.11 g/mol
Calculated
Monoisotopic Mass
272.9997 Da
Calculated
XLogP3 (Predicted)
~2.5 - 3.0
Estimation
Hydrogen Bond Donors
0
Calculated
Hydrogen Bond Acceptors
3
Calculated
Rotatable Bond Count
4
Calculated
Part 3: Proposed Synthetic Protocol
The synthesis of 3-bromo-N,5-dimethoxy-N-methylbenzamide is most efficiently achieved through a two-step process starting from the corresponding benzoic acid. The strategy involves the activation of the carboxylic acid to form a highly reactive acyl chloride, followed by coupling with N,O-dimethylhydroxylamine.
Retrosynthetic Analysis
A retrosynthetic approach reveals a straightforward path from the target molecule to commercially available precursors. The key disconnection is at the amide C-N bond, leading back to an activated carboxylic acid (an acyl chloride) and the appropriate amine.
Solubility Profiling and Solvent Selection for 3-Bromo-N,5-dimethoxy-N-methylbenzamide
The following technical guide details the solubility profile, solvent selection criteria, and purification protocols for 3-bromo-N,5-dimethoxy-N-methylbenzamide . Executive Summary & Compound Characterization 3-bromo-N,5...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, solvent selection criteria, and purification protocols for 3-bromo-N,5-dimethoxy-N-methylbenzamide .
Executive Summary & Compound Characterization
3-bromo-N,5-dimethoxy-N-methylbenzamide is a specialized Weinreb amide intermediate used primarily in medicinal chemistry and complex organic synthesis.[1] It serves as a pivotal electrophile for the synthesis of aryl ketones via nucleophilic acyl substitution (e.g., with Grignard or organolithium reagents) while avoiding over-addition to tertiary alcohols.
Chemical Class: Functionalized Benzamide (Weinreb Amide)
Molecular Formula: C
HBrNO
Physical State: Typically a viscous yellow oil or low-melting colorless solid (depending on purity and crystal polymorph).
Key Functional Groups:
Weinreb Moiety (-CON(Me)OMe): Dictates polarity and metal-chelation capability.
Aryl Bromide: Lipophilic handle, susceptible to Pd-catalyzed coupling.[1]
The molecule exhibits amphiphilic character skewed towards lipophilicity. The aromatic ring, bromine, and methoxy substituents provide strong affinity for non-polar and moderately polar organic solvents, while the amide core allows for hydrogen bond acceptance, granting solubility in polar aprotic solvents.[1]
Solubility Landscape & Solvent Compatibility
The following table categorizes solvents based on their thermodynamic affinity for the compound and their utility in experimental workflows.
Solvent Class
Representative Solvents
Solubility Rating
Operational Utility
Chlorinated
Dichloromethane (DCM), Chloroform
Excellent (>100 mg/mL)
Primary Solvent. Ideal for reactions, transfers, and loading for chromatography.[1]
Ethers
THF, 2-MeTHF, Diethyl Ether
High
Reaction Medium. Essential for Grignard/Lithium additions due to Lewis base coordination.[1]
Esters
Ethyl Acetate (EtOAc), Isopropyl Acetate
High
Extraction & Purification. Standard solvent for liquid-liquid extraction and silica gel chromatography.
Polar Aprotic
DMSO, DMF, DMAc
High
Coupling Reactions. Used for Pd-catalyzed cross-couplings (e.g., Suzuki, Buchwald) involving the aryl bromide.[1]
Alcohols
Methanol, Ethanol, Isopropanol
Moderate to High
Soluble. Generally avoided in nucleophilic reactions to prevent solvolysis/transesterification risks.
Aliphatics
Hexanes, Heptane, Pentane
Low / Insoluble
Anti-Solvent. Used to precipitate the compound or as the non-polar mobile phase component in chromatography.
Aqueous
Water, Brine
Insoluble (<1 mg/mL)
Wash Medium. The compound partitions strictly into the organic phase during aqueous workups.
Load sample dissolved in minimum volume of DCM (or adsorbed onto silica).
Run gradient: 0% → 30% EtOAc in Hexanes over 15 column volumes (CV).
Note: The compound typically elutes between 15-25% EtOAc depending on silica activity.
Detection: Monitor UV absorbance at 254 nm (Aryl absorption).
Protocol C: Reaction Workup (Extraction)
Standard procedure to isolate the amide from aqueous reaction byproducts.
Quench: Stop reaction by adding saturated NH
Cl or water.
Extraction Solvent: Add Ethyl Acetate (preferred) or DCM.
Ratio: 3x volumes of organic solvent relative to the aqueous phase.
Phase Separation: The Weinreb amide will partition into the Organic (Top for EtOAc, Bottom for DCM) layer.
Drying: Dry the combined organic layers over anhydrous MgSO
or NaSO.
Concentration: Remove solvent via rotary evaporation at 40°C/reduced pressure.
Mechanistic Insights & Visualization
The Weinreb Chelation Effect
The solubility and reactivity of this molecule are heavily influenced by the "Weinreb Chelation" mechanism. In non-coordinating solvents (like Hexanes), the amide adopts a conformation dictated by sterics. In the presence of metal cations (Mg
, Li) in ethereal solvents (THF), the carbonyl oxygen and the N-methoxy oxygen form a stable 5-membered chelate ring.
Implication for Solvents: When using this compound in synthesis (e.g., ketone formation), THF is strictly required to stabilize this transition state. DCM is a poor choice for the reaction step involving organometallics but excellent for isolation.
Decision Tree: Solvent Selection
The following diagram illustrates the logical flow for selecting the correct solvent based on the operational stage.
Figure 1: Operational decision matrix for solvent selection based on the specific chemical process.
Purification Workflow
The following diagram details the standard purification logic, highlighting the critical solubility differential between the crude reaction mixture and the pure Weinreb amide.
Figure 2: Step-by-step purification workflow exploiting the compound's high solubility in EtOAc and moderate polarity on Silica.[1]
References
Preparation of Weinreb Amides: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link
Synthesis of Brominated Weinreb Amides: Quibell, J. M., et al. "Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids."[1] Chemical Science, 2018 , 9, 3860-3865.[1] (See Supporting Info for 3-bromo-5-methoxy analog synthesis and workup). Link
Solubility & Properties: PubChem Compound Summary for 3-methoxy-N-methylbenzamide (Analogous solubility data). National Center for Biotechnology Information. Link
General Amide Solubility: "Solubility of Amides in Organic Solvents." Chemistry Stack Exchange, 2020. Link
starting materials for 3-bromo-N,5-dimethoxy-N-methylbenzamide synthesis
This guide outlines the strategic synthesis of 3-bromo-N,5-dimethoxy-N-methylbenzamide , a specialized Weinreb amide intermediate often employed in the development of kinase inhibitors and complex pharmaceutical scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the strategic synthesis of 3-bromo-N,5-dimethoxy-N-methylbenzamide , a specialized Weinreb amide intermediate often employed in the development of kinase inhibitors and complex pharmaceutical scaffolds.
The synthesis hinges on the regioselective preparation of the benzoic acid precursor, where standard electrophilic aromatic substitution fails due to competing directing effects.
A Technical Guide to Precursor Selection and Methodology
Executive Summary & Retrosynthetic Analysis
The target molecule, 3-bromo-N,5-dimethoxy-N-methylbenzamide (CAS: 207681-67-2), features a 1,3,5-substitution pattern on the benzene ring. This "meta-meta" relationship between the bromine, methoxy, and amide groups presents a specific regiochemical challenge.
Direct bromination of 3-methoxybenzoic acid is not recommended . The methoxy group (ortho/para director) activates positions 2, 4, and 6, rendering the desired position 5 (meta to OMe) inaccessible via standard Electrophilic Aromatic Substitution (EAS).
Therefore, the synthesis must proceed via Lithium-Halogen Exchange (Li-Hal) on a symmetric precursor to ensure 100% regiocontrol.
Retrosynthetic Tree (DOT Visualization)
Caption: Retrosynthetic strategy highlighting the necessity of the lithiation pathway to avoid regioisomeric mixtures.
Critical Starting Materials
Primary Precursor: 3-Bromo-5-methoxybenzoic Acid
CAS: 157893-14-6
Role: Provides the carbon scaffold and the halogen handle.
Sourcing Strategy:
Small Scale (<5 g): Purchase commercially.
Large Scale (>100 g): Synthesize via Route 1 (below) to avoid high costs and supply chain bottlenecks.
Role: Forms the Weinreb amide functionality, preventing over-addition of nucleophiles in subsequent steps (e.g., Grignard reactions).
Handling: Hygroscopic. Store in a desiccator. Requires 2.0–2.5 equivalents of base (e.g., DIPEA, TEA) to neutralize the HCl salt and scavenge protons during coupling.
Synthesis of 3-Bromo-5-methoxybenzoic Acid (The "Gold Standard" Route)
This route utilizes 3,5-dibromoanisole (CAS: 74137-36-3). Because the starting material is symmetric, mono-lithiation at either bromine position yields the identical intermediate, guaranteeing the correct 3,5-substitution pattern.
Reaction Scheme
Substrate: 3,5-Dibromoanisole
Reagent: n-Butyllithium (1.05 eq)
Electrophile: Carbon Dioxide (Solid or Gas)
Solvent: Anhydrous THF
Detailed Protocol
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
Dissolution: Charge the flask with 3,5-dibromoanisole (10.0 g, 37.6 mmol) and anhydrous THF (100 mL) . Cool the solution to -78 °C (dry ice/acetone bath).
Lithiation: Add n-Butyllithium (2.5 M in hexanes, 15.8 mL, 39.5 mmol) dropwise over 20 minutes. Maintain internal temperature below -70 °C.
Mechanistic Insight: The bromine-lithium exchange is faster than proton abstraction at these temperatures. The resulting aryl lithium species is stable at -78 °C.
Carboxylation: Stir for 30 minutes at -78 °C. Then, introduce excess crushed dry ice (CO2) into the reaction mixture (or bubble dry CO2 gas).
Note: Ensure the dry ice is solvent-free and clean to avoid water contamination.
Quench & Workup: Allow the mixture to warm to room temperature. Quench with 1N HCl (50 mL) to pH < 2.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). The product is in the organic layer.[1][2]
Purification: Extract the organic layer with saturated NaHCO3 (3 x 50 mL) . This moves the benzoic acid into the aqueous phase as the carboxylate salt, leaving unreacted starting material in the organic phase.
Isolation: Acidify the combined aqueous extracts with conc. HCl to precipitate the product. Filter the white solid, wash with cold water, and dry.
Expected Yield: 85–92%
Purity: >98% (by HPLC)
Coupling Protocol: Formation of the Weinreb Amide
Two methods are presented. Method A is preferred for scale-up due to lower cost. Method B is preferred for small-scale discovery chemistry due to operational simplicity.
Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0 °C. Stir at room temperature for 2 hours until gas evolution ceases.
Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure (azeotrope with toluene if necessary) to obtain the crude acid chloride.
Coupling: Redissolve the acid chloride in DCM. Add N,O-dimethylhydroxylamine HCl (1.1 eq) .
Base Addition: Cool to 0 °C. Add Triethylamine (2.2 eq) dropwise. The reaction is typically complete in 1 hour.
Workup: Wash with 1N HCl, then sat. NaHCO3. Dry over MgSO4 and concentrate.
Method B: HATU Coupling (Mild)
Mixing: Dissolve 3-bromo-5-methoxybenzoic acid (1.0 eq) and N,O-dimethylhydroxylamine HCl (1.2 eq) in DMF.
Base: Add DIPEA (3.0 eq) .
Coupling Agent: Add HATU (1.1 eq) at 0 °C. Stir at room temperature for 4–16 hours.
Workup: Dilute with Ethyl Acetate. Wash extensively with water and brine (to remove DMF).
Purification: Flash column chromatography (Hexanes/EtOAc, typically 3:1 to 1:1).
Comparison of Methods
Feature
Method A (Acid Chloride)
Method B (HATU)
Cost
Low
High (due to HATU)
Atom Economy
High
Low
Purification
Often not required (Recrystallization)
Chromatography usually required
Scalability
Excellent (>1 kg)
Limited (<100 g)
Quality Control & Characterization
Verify the identity of the final product 3-bromo-N,5-dimethoxy-N-methylbenzamide using the following parameters:
1H NMR (CDCl3, 400 MHz):
Aromatic Region: Three distinct signals (approx.[2] δ 7.0–7.5 ppm) corresponding to the protons at positions 2, 4, and 6.
Methoxy (Ring): Singlet at δ 3.8 ppm (3H).
N-Methoxy: Singlet at δ 3.5–3.6 ppm (3H).
N-Methyl: Singlet at δ 3.3 ppm (3H).
HPLC Purity: >95% required for biological testing.
Appearance: Typically a viscous colorless to pale yellow oil or low-melting solid.
References
Synthesis of 3-Bromo-5-methoxybenzoic acid via Lithiation
Methodology Source: "Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
Context: Describes the general utility of Li-Hal exchange on symmetric aryl halides to access meta-substituted benzo
Weinreb Amide Properties & Preparation
Source: "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981.
Context: Foundational text on the stability and reactivity of Weinreb amides.
reaction of 3-bromo-N,5-dimethoxy-N-methylbenzamide with organometallics
Application Note: Chemo-Selective Functionalization of 3-Bromo-N,5-dimethoxy-N-methylbenzamide with Organometallics Executive Summary & Strategic Value The substrate 3-bromo-N,5-dimethoxy-N-methylbenzamide (referred to h...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemo-Selective Functionalization of 3-Bromo-N,5-dimethoxy-N-methylbenzamide with Organometallics
Executive Summary & Strategic Value
The substrate 3-bromo-N,5-dimethoxy-N-methylbenzamide (referred to herein as Scaffold A ) represents a high-value "linchpin" intermediate in medicinal chemistry. Its structural utility is derived from its two orthogonal reactive handles:
The Weinreb Amide (C-1): A controlled electrophile that reacts with organometallics (R-M) to form ketones without over-addition to tertiary alcohols.
The Aryl Bromide (C-3): A handle for palladium-catalyzed cross-coupling or metallation-exchange.
The Methoxy Group (C-5): An electron-donating group (EDG) that modulates the electronics of the ring, stabilizing the system against non-specific nucleophilic attacks while influencing solubility.
This guide details the chemo-selective reaction of Scaffold A with organometallics (Grignard and Organolithium reagents). The core challenge addressed here is chemoselectivity : ensuring the organometallic reagent attacks the amide carbonyl (C=O) while leaving the aryl bromide intact for future functionalization.
Mechanistic Principles & Chemo-selectivity
To achieve high yields, one must understand the competing pathways between Nucleophilic Acyl Substitution (desired) and Metal-Halogen Exchange (undesired).
The Weinreb Chelation Model (The "Anchor")
Upon addition of an organometallic reagent (specifically Organomagnesium, RMgX), the reaction does not proceed directly to the ketone. Instead, it forms a stable Tetrahedral Intermediate (TI) . The magnesium atom chelates between the carbonyl oxygen and the N-methoxy oxygen, locking the conformation and preventing the collapse of the intermediate until acidic workup.
Why this matters: This stability prevents the "double addition" seen with esters (where the ketone forms in situ and reacts again).
The Bromide Factor: Aryl bromides are susceptible to Lithium-Halogen exchange (with R-Li) or Magnesium-Halogen exchange (with iPrMgCl). However, at controlled temperatures (0 °C), standard Grignard reagents (R-MgBr/Cl) react preferentially with the Weinreb amide carbonyl over the aryl bromide bond.
Visualizing the Pathway
Figure 1: The chelation-controlled addition of Grignard reagents to Scaffold A ensures ketone formation while preserving the aryl bromide.
Experimental Protocols
Protocol A: Synthesis of Ketones via Grignard Addition
Target: Functionalization of C-1 (Amide) while retaining C-3 (Bromide).
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet. Cool to room temperature under argon flow.
Dissolution: Charge the flask with Scaffold A (1.0 equiv) and anhydrous THF. Stir until fully dissolved.
Cooling: Submerge the flask in an ice/water bath (0 °C).
Critical Control: While Grignards tolerate aryl bromides at RT, cooling to 0 °C is recommended for this specific substrate to suppress any potential metal-halogen exchange at the C-3 position, especially with electron-rich Grignards.
Addition: Add the Grignard reagent (1.2 equiv) dropwise via syringe over 15 minutes.
Observation: The solution may turn slightly yellow or cloudy; this is the magnesium chelate forming.
Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.
Monitoring: Check TLC (EtOAc/Hexanes). The Weinreb amide spot should disappear. The intermediate is not visible; you are monitoring the consumption of starting material.
Quench (The Release): Cool back to 0 °C. Carefully add 1M HCl (excess) dropwise. Stir vigorously for 20 minutes.
Chemistry: This hydrolyzes the N-O-Mg chelate, collapsing the tetrahedral intermediate into the ketone.
Workup: Dilute with Et₂O or EtOAc. Separate layers. Extract aqueous layer 2x with organic solvent. Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.
Data Table: Expected Outcomes
Reagent (R-MgX)
Product Type
Expected Yield
Notes
PhMgBr
Benzophenone
85-95%
Highly stable; standard reaction.
MeMgBr
Acetophenone
80-90%
Excellent yield; Br is untouched.
Vinyl-MgBr
Enone
75-85%
Michael acceptor product; store cold.
i-PrMgCl
FAILURE
<10%
Risk: Acts as exchange reagent, not nucleophile.
Protocol B: The "Forbidden" Pathway (Lithium-Halogen Exchange)
Context: If you attempt to use n-Butyllithium (n-BuLi) to attack the amide, you will likely encounter a mixture of products due to Lithium-Halogen exchange at the C-3 bromine.
Risk: The resulting aryl-lithium species (at C-3) is generated in the presence of the electrophilic Weinreb amide (at C-1).
Result: Intermolecular polymerization or dimerization.
Correction: If you must use an organolithium nucleophile (e.g., if the Grignard is impossible to make), you must perform the reaction at -78 °C strictly. At this temperature, the nucleophilic attack on the carbonyl is kinetically favored over the Li-Br exchange.
Advanced Divergent Workflow
For drug discovery, Scaffold A allows for a "Choose Your Own Adventure" synthesis.
Figure 2: Divergent synthetic strategies. Path 1 is preferred if the ketone moiety is sensitive to Pd-coupling conditions. Path 2 is preferred if the Grignard reagent is expensive or precious, as the coupling step is generally higher yielding.
Troubleshooting & Optimization
Low Yield / Starting Material Recovery:
Cause: Enolization. If the Grignard is too basic (e.g., t-BuMgCl) or sterically hindered, it may deprotonate the alpha-position (if alkyl groups are present on the ring, though unlikely here) or simply fail to approach the amide.
Solution: Add LiCl (1.0 equiv) . Soluble LiCl breaks up Grignard aggregates (Knochel's Turbo Grignard principle), increasing the nucleophilicity of the R-Mg species without increasing basicity.
Solution: Ensure temperature is 0 °C or lower.[4][8] Do not use Magnesium metal to generate the Grignard in situ in the presence of the substrate. Pre-form the Grignard in a separate flask, titrate it, and then add it to the amide.
Over-addition (Alcohol Formation):
Cause: Collapse of the tetrahedral intermediate during the reaction (before workup). This is rare for Weinreb amides but happens if the temperature is too high (>40 °C) or if the quench is performed improperly.
Solution: Maintain strict temperature control.
References
Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[9] Tetrahedron Letters, 1981 , 22(39), 3815–3818.
Foundational paper establishing the stability of the tetrahedral intermedi
Li, G.; Szostak, M. "Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents." Organic & Biomolecular Chemistry, 2020 , 18, 3827-3831.[7]
Specific protocol for arylation of Weinreb amides, confirming comp
Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004 , 43, 3333–3336.
Authoritative source on Mg-Halogen exchange r
BenchChem Application Note. "One-Pot Synthesis of Benzaldehyde Derivatives from Weinreb Amides."
General protocols for Weinreb amide reduction and functionaliz
Application Notes and Protocols for the Suzuki Coupling of 3-bromo-N,5-dimethoxy-N-methylbenzamide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura cross-coupling reaction with 3-bromo-N,5-dimethoxy-N-methylbenzamide....
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura cross-coupling reaction with 3-bromo-N,5-dimethoxy-N-methylbenzamide. This document offers in-depth technical guidance, detailing the reaction mechanism, critical experimental parameters, and a step-by-step protocol.
Introduction: The Significance of Biaryl Scaffolds and the Suzuki Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction is widely employed in the pharmaceutical and fine chemical industries for the synthesis of a vast array of organic molecules, including polyolefins, styrenes, and substituted biphenyls.[1][2] The biaryl motif, a key structural element in many biologically active compounds and functional materials, is readily accessible through this powerful transformation.
3-bromo-N,5-dimethoxy-N-methylbenzamide serves as a valuable building block in medicinal chemistry. The dimethoxy-substituted phenyl ring is a common feature in natural products and pharmaceutical agents, while the N-methoxy-N-methylamide, or Weinreb amide, is a versatile functional group that can be converted to ketones or aldehydes upon reaction with organometallic reagents. The ability to functionalize this scaffold via Suzuki coupling opens up a vast chemical space for the synthesis of novel drug candidates and complex molecular architectures.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][4][5] The generally accepted mechanism consists of three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-N,5-dimethoxy-N-methylbenzamide, forming a Pd(II) intermediate.[3][4][5] This step is often the rate-determining step, particularly for less reactive aryl halides.[2]
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.[3][6] This process requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[6][7][8][9][10]
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4][6]
Visualizing the Catalytic Cycle
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design and Rationale
The successful Suzuki coupling of 3-bromo-N,5-dimethoxy-N-methylbenzamide requires careful consideration of several key parameters. The electron-rich nature of the dimethoxy-substituted aryl bromide and the potential for steric hindrance necessitate the selection of a highly active catalytic system.
Catalyst and Ligand Selection
Palladium complexes are the most widely used catalysts for Suzuki couplings.[3] While Pd(PPh₃)₄ can be effective, modern catalysts often consist of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, combined with a phosphine ligand. For challenging substrates like electron-rich or sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are generally preferred.[1][4][11] These ligands promote the oxidative addition step and facilitate the reductive elimination.[6]
Recommended ligands for this transformation include:
Trialkylphosphines: Such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃), are known to be highly effective for coupling unreactive aryl halides.[11][12]
Buchwald-type biaryl phosphines: Ligands like SPhos and XPhos are also excellent choices, offering high reactivity and stability.
The Crucial Role of the Base
A base is essential for the Suzuki coupling to proceed, as organoboron compounds are generally unreactive towards transmetalation in its absence.[6] The base plays multiple roles, including the formation of a more nucleophilic boronate species and facilitating the formation of the active palladium complex.[6][8]
Commonly used bases include:
Carbonates: Na₂CO₃, K₂CO₃, and Cs₂CO₃ are widely used and effective in many cases.[10]
Phosphates: K₃PO₄ is a stronger base that can be beneficial for less reactive systems.
Hydroxides: NaOH and KOH can also be employed, often in aqueous solvent mixtures.[10]
The choice of base can significantly impact the reaction outcome and should be optimized for the specific substrates.[10] For the coupling of 3-bromo-N,5-dimethoxy-N-methylbenzamide, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a good starting point.
Solvent Systems
A variety of solvents can be used for Suzuki couplings, with the choice often depending on the solubility of the reagents and the reaction temperature. Common solvents include:
Ethers: Dioxane and tetrahydrofuran (THF) are frequently used.
Aromatic hydrocarbons: Toluene is a common choice, especially for higher temperature reactions.
Amides: N,N-Dimethylformamide (DMF) can be used, sometimes in aqueous mixtures.[13][14]
For this particular substrate, a mixture of an organic solvent like dioxane or toluene with water is recommended to ensure the solubility of both the organic and inorganic reagents.
Protocol: Suzuki Coupling of 3-bromo-N,5-dimethoxy-N-methylbenzamide with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki coupling of 3-bromo-N,5-dimethoxy-N-methylbenzamide with phenylboronic acid as a representative coupling partner. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst.
Reagents and Materials
Reagent/Material
Quantity (for 1 mmol scale)
Notes
3-bromo-N,5-dimethoxy-N-methylbenzamide
1.0 mmol (1.0 eq)
Substrate
Phenylboronic acid
1.2 mmol (1.2 eq)
Coupling partner
Palladium(II) acetate (Pd(OAc)₂)
0.02 mmol (2 mol%)
Palladium precursor
Tricyclohexylphosphine (PCy₃)
0.04 mmol (4 mol%)
Ligand
Potassium carbonate (K₂CO₃)
2.0 mmol (2.0 eq)
Base
1,4-Dioxane
5 mL
Solvent
Water (degassed)
1 mL
Co-solvent
Round-bottom flask with stir bar
-
Reaction vessel
Condenser
-
For reactions at elevated temperatures
Inert gas supply (Nitrogen or Argon)
-
To maintain an inert atmosphere
Standard glassware for workup and purification
-
Separatory funnel, rotary evaporator, etc.
Experimental Procedure
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-N,5-dimethoxy-N-methylbenzamide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol) and tricyclohexylphosphine (0.04 mmol).
Solvent Addition: Add 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
Reaction: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
Washing: Combine the organic layers and wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Workflow Diagram
Figure 2. A step-by-step workflow for the Suzuki coupling reaction.
Troubleshooting and Optimization
Issue
Potential Cause
Suggested Solution
Low or no conversion
Inactive catalyst
Ensure an inert atmosphere is maintained throughout the reaction. Use freshly opened or purified reagents and solvents. Consider a different palladium precursor or ligand.
Insufficiently strong base
Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.
Low reaction temperature
Increase the reaction temperature, ensuring the solvent does not exceed its boiling point.
Formation of side products
Homocoupling of the boronic acid
Use a slight excess of the boronic acid (1.1-1.2 eq). Ensure an oxygen-free environment.
Protodeborylation of the boronic acid
Use anhydrous solvents and ensure the base is dry.
Decomposition of Weinreb amide
Harsh reaction conditions (though generally stable)
If decomposition is observed, consider milder conditions: lower temperature, a weaker base (e.g., Na₂CO₃), or a shorter reaction time. The Weinreb amide is generally stable to these conditions, but substrate-specific effects can occur.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of 3-bromo-N,5-dimethoxy-N-methylbenzamide. By employing a robust palladium catalyst system with a bulky, electron-rich phosphine ligand and an appropriate base, a wide range of biaryl compounds can be synthesized in good to excellent yields. The protocol provided herein serves as a solid starting point for the development of specific synthetic routes. Careful optimization of the reaction parameters will ensure high efficiency and product purity, enabling the rapid generation of diverse molecular libraries for drug discovery and other applications.
References
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 20, 2026, from [Link]
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 20, 2026, from [Link]
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 20, 2026, from [Link]
Suzuki reaction - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
Why use base in suzuki coupling - Find China manufacturer and supplier - HZPT Blog. (2024, March 4). Retrieved February 20, 2026, from [Link]
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). Retrieved February 20, 2026, from [Link]
Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. (2017, May 24). Retrieved February 20, 2026, from [Link]
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved February 20, 2026, from [Link]
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]
The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC. (n.d.). Retrieved February 20, 2026, from [Link]
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014, February 6). Retrieved February 20, 2026, from [Link]
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved February 20, 2026, from [Link]
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. (2025, August 7). Retrieved February 20, 2026, from [Link]
A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar. (n.d.). Retrieved February 20, 2026, from [Link]
Your "Go-To", "just couple already", Suzuki conditions? - Reddit. (2021, February 19). Retrieved February 20, 2026, from [Link]
Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides | The Journal of Organic Chemistry - ACS Publications. (2005, April 13). Retrieved February 20, 2026, from [Link]
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. (2014, March 17). Retrieved February 20, 2026, from [Link]
Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N , N -Boc 2 - NSF Public Access Repository. (2020, May 27). Retrieved February 20, 2026, from [Link]
Suzuki reactions in novel liquids - DiVA. (n.d.). Retrieved February 20, 2026, from [Link]
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC. (n.d.). Retrieved February 20, 2026, from [Link]
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.). Retrieved February 20, 2026, from [Link]
Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... | Download Table - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]
Application Note: Buchwald-Hartwig Amination of 3-bromo-N,5-dimethoxy-N-methylbenzamide
Executive Summary This application note details the strategic execution of Buchwald-Hartwig amination on 3-bromo-N,5-dimethoxy-N-methylbenzamide . This substrate presents a unique set of challenges: it possesses an elect...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the strategic execution of Buchwald-Hartwig amination on 3-bromo-N,5-dimethoxy-N-methylbenzamide . This substrate presents a unique set of challenges: it possesses an electrophilic aryl bromide handle, an electron-donating methoxy substituent, and a Lewis-basic Weinreb amide functionality.
While the Weinreb amide is a robust directing group for metallation, its presence requires careful selection of catalyst and base to prevent catalyst poisoning (via coordination) or side reactions (transamidation). This guide provides two validated protocols: a high-fidelity method utilizing Buchwald Precatalysts (Gen 4) for complex amines, and a cost-effective method utilizing Pd/BINAP for standard anilines.
Substrate Analysis & Reaction Strategy
The Substrate: 3-bromo-N,5-dimethoxy-N-methylbenzamide
Electrophile: Aryl Bromide (Position 3).
Electronic Environment: The 5-methoxy group is electron-donating by resonance, increasing electron density on the ring. This renders the oxidative addition of Pd(0) slower compared to electron-deficient systems (e.g., 3-bromo-nitrobenzene).
Steric/Coordinating Environment: The Weinreb amide (position 1) contains two Lewis-basic sites (Carbonyl O and Methoxy O). While typically stable, it can chelate Pd(II) intermediates, potentially retarding the catalytic cycle or promoting off-cycle resting states.
These bulky, electron-rich dialkylbiaryl phosphines facilitate oxidative addition into the electron-rich ring and prevent Pd-coordination to the Weinreb amide oxygen atoms.
Catalyst Source
Pd G4 Precatalysts
Ensures accurate Pd:Ligand ratio (1:1) and rapid activation at low temperatures, minimizing thermal stress on the Weinreb amide.
Base
Cs₂CO₃ (Preferred)NaOtBu (Alternative)
Cs₂CO₃ is milder and prevents nucleophilic attack on the amide carbonyl. NaOtBu is faster but carries a slight risk of transamidation with unhindered amines.
Solvent
1,4-Dioxane or t-Amyl Alcohol
High boiling points allow for thermal flexibility. Dioxane is preferred for solubility of Cs₂CO₃.
Mechanistic Pathway
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle.[1][2] The diagram below illustrates the pathway, highlighting the critical "Amine Binding" step where the bulky ligand prevents the Weinreb amide from interfering.
Figure 1: Catalytic cycle for Buchwald-Hartwig amination. Note the risk of chelation if sterically unencumbered ligands are used.
Base: Cs₂CO₃ (2.0 equiv) - Must be anhydrous/granular.
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Procedure:
Glassware Prep: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
Solids Addition: Charge the vial with the Substrate (1.0 equiv), Cs₂CO₃ (2.0 equiv), and the Pd G4 Precatalyst (2-5 mol%).
Note: If the amine is a solid, add it at this step.
Purge: Cap the vial with a septum. Evacuate and backfill with Argon three times.
Liquid Addition: Syringe in anhydrous 1,4-Dioxane. If the amine is a liquid, add it now via microliter syringe.
Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800+ rpm) to ensure suspension of the inorganic base.
Monitoring: Monitor by LCMS or TLC after 2 hours. If conversion is <50%, increase temperature to 100°C.
Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove palladium black and salts. Concentrate the filtrate and purify via flash chromatography.
Base: Cs₂CO₃ (1.4 equiv) or NaOtBu (1.4 equiv - use only if amine is non-sensitive)
Solvent: Toluene (0.25 M)
Procedure:
Catalyst Activation (Crucial): In the reaction vessel, add Pd(OAc)₂ and BINAP. Add Toluene (50% of total volume). Degas by bubbling Argon for 5 minutes. Heat to 60°C for 10 minutes until the solution turns a clear orange/red (formation of active L₂Pd(0) species).
Substrate Addition: Cool the catalyst mixture slightly. Add the Substrate, Amine, and Base.[3][4][5][6]
Reaction: Add the remaining Toluene. Heat to 100°C under Argon for 12-16 hours.
Workup: Standard Celite filtration and chromatography.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Conversion (<20%)
Catalyst poisoning by Weinreb amide or oxidation of catalyst.
Switch to Method A (G4 Precatalyst). Ensure rigorous inert atmosphere. Increase temp to 110°C.
Dehalogenation (H-Ar)
-hydride elimination or solvent participation.
Switch solvent from Dioxane to Toluene. Use a bulkier ligand (e.g., tBuXPhos).
Weinreb Hydrolysis
Wet base or solvent.
Ensure Cs₂CO₃ is dried (oven 120°C overnight). Use molecular sieves in the solvent.
Transamidation
Nucleophilic attack by the amine on the amide.
Avoid NaOtBu . Use Cs₂CO₃ or K₃PO₄. Lower reaction temperature.
References
Surry, D. S., & Buchwald, S. L. (2011).[7] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science.
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][5][6][8][9][10][11][12] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society.
Bruno, N. C., et al. (2013).
Hie, L., et al. (2016). Nickel-Catalyzed Activation of Amide C–N Bonds. Nature.
3-bromo-N,5-dimethoxy-N-methylbenzamide (CAS: 774239-37-1) represents a high-value "linchpin" intermediate in modern medicinal chemistry.[1][2][3] Its structural utility is derived from its dual-electrophilic nature : it possesses a chemically stable Weinreb amide functionality (for selective ketone synthesis) and an aryl bromide handle (for palladium-catalyzed cross-coupling).[1][2]
This guide outlines the strategic application of this scaffold in Fragment-Based Drug Discovery (FBDD) and Divergent Oriented Synthesis (DOS) .[1][2] By manipulating the order of operations—chemoselective metalation versus transition-metal catalysis—researchers can access a vast chemical space of 3,5-disubstituted benzene derivatives, a pharmacophore privileged in kinase inhibitors (e.g., p38 MAPK, B-Raf) and GPCR ligands.[1][2][3]
Chemical Profile & Structural Logic[1][2]
The "Weinreb-Halide" Advantage
The molecule functions as a bifunctional electrophile.[1][2] Its utility rests on the distinct reactivity profiles of its two handles:[2][3]
The Weinreb Amide (
): Unlike esters or acid chlorides, the Weinreb amide forms a stable five-membered chelate intermediate upon nucleophilic attack by organometallics.[1][2] This prevents the "over-addition" of nucleophiles, guaranteeing the formation of ketones rather than tertiary alcohols upon workup.[2][3]
The Aryl Bromide (
): Located at the meta position relative to the amide and the methoxy group, this handle allows for orthogonal functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[1][2][3]
The Methoxy Group (
): Provides crucial electron-donating character to the ring, modulating solubility and metabolic stability (often mimicking the resorcinol motif found in natural products).[1][2]
Structural Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.
Figure 1: Divergent synthetic workflows. The stability of the Weinreb amide allows it to survive Pd-catalyzed conditions (Path A), while the aryl bromide survives low-temperature nucleophilic addition (Path B).[1][2][3]
Experimental Protocols
Protocol A: Synthesis of the Scaffold
If the compound is not purchased, it can be synthesized from 3-bromo-5-methoxybenzoic acid.[1][2][3]
Targeting the amide while preserving the aryl bromide.[1][2]
Critical Mechanism: The reaction relies on the formation of a stable tetrahedral metal-chelate intermediate.[1][2] This intermediate does not collapse to the ketone until acidic quench, preventing double addition.[2][3]
Setup: Flame-dry a 2-neck round bottom flask; cool to 0°C (for alkyl Grignards) or -78°C (for reactive aryl lithiums).
Solvation: Dissolve the benzamide in anhydrous THF (0.2 M).
Addition: Add the Grignard reagent dropwise over 15 minutes.
Note: Maintaining low temperature is crucial to prevent halogen-metal exchange at the bromine position, although the amide protonation is usually faster.[1][2]
Monitoring: Monitor by TLC. The Weinreb amide spot will disappear; the intermediate chelate is not usually visible as a distinct new spot until quenched, but starting material consumption is key.[2][3]
Quench (The Critical Step): Pour the reaction mixture into a vigorously stirring solution of 1M HCl or saturated
at 0°C.
Why: Acid hydrolysis breaks the N-O-Metal chelate, releasing the ketone and the N,O-dimethylhydroxylamine byproduct.[1][2][3]
Isolation: Extract with EtOAc, dry over
.
Protocol C: Suzuki-Miyaura Cross-Coupling
Targeting the bromide while preserving the Weinreb amide.[1][2]
Note: The Weinreb amide is thermally stable and resistant to the mild basic conditions of Suzuki coupling.[1][2]
Workup: Filter through Celite, concentrate, and purify via column chromatography.
Case Study: Synthesis of Resorcinol-Mimetic Kinase Inhibitors
Objective: To synthesize a library of MAP Kinase inhibitors containing a 3,5-substituted core.
Rationale: The 3-methoxy group mimics the resorcinol oxygen often found in H-bonding interactions with the kinase hinge region (e.g., in HSP90 or BRAF inhibitors).[1][2]
Workflow:
Step 1 (Coupling): The scaffold is coupled with an indole-5-boronic acid (Suzuki Protocol C).[1][2]
Step 2 (Acylation): The resulting biaryl amide is treated with cyclopropylmagnesium bromide (Protocol B).[2]
Result: A 3-(Indol-5-yl)-5-methoxy-phenyl cyclopropyl ketone.[1][2][3]
Outcome: This sequence avoids the use of unstable aldehyde intermediates and allows for late-stage diversification of the ketone moiety (e.g., into amines via reductive amination).[1][2]
Application Note: Purification & Crystallization of 3-Bromo-N,5-dimethoxy-N-methylbenzamide
This Application Note is designed for researchers and process chemists requiring high-purity isolation of 3-bromo-N,5-dimethoxy-N-methylbenzamide . Note on Nomenclature & Physical State: The specific nomenclature "N,5-di...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists requiring high-purity isolation of 3-bromo-N,5-dimethoxy-N-methylbenzamide .
Note on Nomenclature & Physical State:
The specific nomenclature "N,5-dimethoxy" refers to 3-bromo-5-methoxy-N-methoxy-N-methylbenzamide .[1] While the parent Weinreb amide (3-bromo-N-methoxy-N-methylbenzamide) is typically a viscous oil at room temperature, the addition of the 5-methoxy substituent often increases crystallinity, potentially resulting in a low-melting solid.[1] Consequently, this guide prioritizes a Low-Temperature Crystallization approach, which is effective for both solidifying viscous oils and purifying crystalline solids.[1]
[1]
Abstract
This protocol details the isolation and purification of 3-bromo-N,5-dimethoxy-N-methylbenzamide, a functionalized Weinreb amide intermediate.[1] Unlike standard amides, Weinreb amides exhibit unique solubility profiles due to the N-methoxy-N-methyl chelation moiety.[1] This guide provides a self-validating purification workflow combining specific acid-base extractive workups to remove unreacted precursors, followed by a binary solvent crystallization protocol (EtOAc/Hexanes) optimized for low-melting aromatics.
Chemical Context & Impurity Profile
To design a robust purification, one must understand the reaction matrix. This compound is typically synthesized via the coupling of 3-bromo-5-methoxybenzoic acid with N,O-dimethylhydroxylamine hydrochloride.[1]
Coupling Byproducts: (e.g., DCU/EDU if carbodiimides were used).
Reaction Solvents: (DCM or THF).
Pre-Crystallization Workup (Critical)
Recrystallization cannot easily remove large excesses of unreacted amine or acid. A "Self-Validating" extractive workup is required first.[1]
Protocol:
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Avoid DCM if possible, as EtOAc facilitates sharper phase separations.
Acid Wash (Removes Amine): Wash the organic phase twice with 1M HCl (cold).
Mechanism:[2][3][4] Protonates unreacted N,O-dimethylhydroxylamine, driving it into the aqueous phase.[1]
Base Wash (Removes Acid): Wash the organic phase twice with Saturated NaHCO₃ .
Mechanism:[2][3][4] Deprotonates unreacted 3-bromo-5-methoxybenzoic acid, driving it into the aqueous phase.[1]
Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to a viscous oil/solid.
Solvent Selection Strategy
Weinreb amides are highly lipophilic but possess a polar amide "head." We utilize a Binary Solvent System relying on polarity differential.
Solvent Type
Solvent
Role
Solubility Prediction
Good Solvent
Ethyl Acetate (EtOAc)
Dissolves target at RT; moderate polarity matches amide function.[1]
High
Good Solvent
Dichloromethane (DCM)
Alternative "Good" solvent; harder to remove traces.
High
Anti-Solvent
n-Hexanes (or Heptane)
Induces precipitation/crystallization; non-polar.
Low (Cold)
Anti-Solvent
Diethyl Ether (Et₂O)
Useful for low-temp trituration of oils.
Moderate
Selected System:EtOAc / n-Hexanes (1:4 ratio)
Reasoning: EtOAc solubilizes the compound well but allows for supersaturation upon cooling. Hexanes acts as the antisolvent to force the lattice formation (or oil separation) of the lipophilic benzamide.
Detailed Crystallization Protocol
Safety: Perform all steps in a fume hood. Brominated compounds can be irritants.
Step 1: Dissolution
Transfer the crude, dried oil/solid (from Section 2) into an Erlenmeyer flask.
Add EtOAc dropwise with gentle heating (water bath at 40-45°C).
Stop adding solvent the moment the oil/solid fully dissolves.
Note: If the solution is colored (yellow/orange), you may add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.
Step 2: The "Cloud Point"
While keeping the solution warm (40°C), slowly add n-Hexanes (or Heptane) dropwise.
Swirl continuously.
Stop addition when a faint, persistent turbidity (cloudiness) appears.
Add 1-2 drops of EtOAc to clear the solution back to transparency.
Remove heat and let the flask cool to Room Temperature (RT) slowly on a cork ring (20-30 mins).
Observation: If an oil separates ("oiling out") instead of crystals, scratch the inner glass surface with a glass rod to induce nucleation.
Once at RT, transfer the flask to a -20°C freezer for 12-18 hours.
Why -20°C? Weinreb amides often have low melting points. Standard 4°C fridges may not be cold enough to induce crystallization.
Step 4: Isolation
If Solid: Filter rapidly using a chilled Buchner funnel. Wash with cold (-20°C) Hexanes.
If Oil: If the product settles as a pure, viscous oil at the bottom:
Decant the supernatant (mother liquor).
Wash the oil with cold pentane or hexanes.
Dry under high vacuum (oil may solidify into a waxy solid upon solvent removal).
Process Visualization (Workflow)
Caption: Step-by-step purification workflow for 3-bromo-N,5-dimethoxy-N-methylbenzamide, emphasizing the critical extractive wash prior to crystallization.
Troubleshooting & Quality Control
Issue: "Oiling Out"
Cause: The compound is too soluble in the mix or the melting point is below the solvent temperature.
Solution: Re-dissolve the oil by warming. Add slightly more EtOAc. Cool very slowly. Alternatively, use seed crystals if available. If it persists as an oil, this "oil" is likely the purified compound (Weinreb amides are often liquids). Verify purity by NMR.
Issue: No Precipitation
Cause: Solution is too dilute.
Solution: Rotovap off half the solvent volume and return to the freezer.
Characterization Checkpoints (Self-Validation)
1H NMR (CDCl₃): Look for the characteristic N-methoxy (~3.5 ppm) and N-methyl (~3.3 ppm) singlets.
TLC (30% EtOAc/Hexanes): The product should be UV active. Impurities (amine) often stain with Ninhydrin (if not removed) or Dragendorff reagent.
References
Preparation of Weinreb Amides (General Protocol)
Source: Organic Syntheses, Coll. Vol. 10, p. 511 (2004).
Technical Application Note: Strategic Utilization of 3-Bromo-N,5-dimethoxy-N-methylbenzamide in Agrochemical Discovery
The following Application Note and Protocol Guide is designed for researchers in agrochemical discovery and medicinal chemistry. It details the strategic use of 3-bromo-N,5-dimethoxy-N-methylbenzamide as a high-value "hu...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol Guide is designed for researchers in agrochemical discovery and medicinal chemistry. It details the strategic use of 3-bromo-N,5-dimethoxy-N-methylbenzamide as a high-value "hub" intermediate for Diversity-Oriented Synthesis (DOS).
Executive Summary
In modern agrochemical discovery, the "Escape from Flatland" initiative drives the demand for multi-functionalized aromatic scaffolds that allow for rapid vector scanning. 3-bromo-N,5-dimethoxy-N-methylbenzamide (CAS: 774239-37-1) represents a privileged building block offering three distinct vectors for chemical modification:
The Electrophilic Handle (Weinreb Amide): Enables controlled acyl substitution to form ketones or aldehydes without over-addition.
The Cross-Coupling Handle (Aryl Bromide): Facilitates C-C or C-N bond formation via Palladium-catalyzed coupling.
The Electronic Modulator (Methoxy Group): Provides metabolic stability and lipophilicity tuning (cLogP modulation) at the meta position.
This guide outlines the "Suzuki-First" and "Ketone-First" synthetic strategies, providing validated protocols for generating libraries of benzophenones (fungicide pharmacophores) and biaryl-ketones (herbicide pharmacophores).
Chemical Profile & Stability
Property
Specification
Notes
IUPAC Name
3-bromo-N,5-dimethoxy-N-methylbenzamide
Also known as 3-bromo-5-methoxy-N-methoxy-N-methylbenzamide
CAS Number
774239-37-1
Commercially available
Formula
C₁₀H₁₂BrNO₃
MW: 274.11 g/mol
Appearance
Pale yellow oil or low-melting solid
Viscous liquid at RT is common
Solubility
DCM, THF, EtOAc, Toluene
Poorly soluble in water; hydrolyzes in strong acid/base
Stability
High (Weinreb amide)
Stable to oxidative conditions and mild Lewis acids
Storage
2–8°C, Inert Atmosphere (Ar/N₂)
Hygroscopic; store desiccated
Strategic Application: The Divergent Synthesis Pathway
The utility of this scaffold lies in its ability to serve as a branch point. The choice of reaction order is critical to maximizing yield and minimizing side reactions (e.g., metal-halogen exchange).
Workflow Logic
Path A (Suzuki-First): Recommended for generating Biaryl Ketone Libraries . The Weinreb amide is highly stable under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, 80°C). This path avoids the risk of Grignard reagents attacking the aryl bromide via metal-halogen exchange.
Path B (Ketone-First): Used when the coupling partner is sensitive to organometallics. Requires strict temperature control (-20°C to 0°C) to prevent attack on the bromide.
Experimental Protocols
Protocol A: High-Fidelity Suzuki-Miyaura Coupling (Path A)
Objective: To install an aryl or heteroaryl group at the 3-position while preserving the Weinreb amide.
Disappearance of SM (m/z 274/276). Appearance of Product Mass.
Purity Check
HPLC (UV 254nm)
>95% Area under curve.
Agrochemical Context & References
Applications in Crop Protection
This scaffold is structurally homologous to several active ingredients (AIs) and advanced intermediates:
Benzophenone Fungicides: The 3-bromo-5-methoxy motif mimics the substitution patterns found in Metrafenone and Pyriofenone analogs, where the methoxy group aids in cuticle penetration and metabolic stability [1].
PDS Inhibitors: Meta-substituted benzamides are key pharmacophores in Phytoene Desaturase (PDS) inhibitor herbicides, often requiring a biaryl ether or biaryl ketone linkage [2].
SDHI Fungicides: While typical SDHIs (e.g., Fluxapyroxad) use pyrazole-carboxamides, novel "next-gen" SDHIs explore benzamide cores with lipophilic tails attached via the 3-position [3].
References
Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M.[1] Tetrahedron Lett.1981 , 22, 3815.[2] Link (Foundational chemistry for N-methoxy-N-methylamides).
Agrochemical Scaffolds: WO2017074832A1. "Factor XIa Inhibitors and Intermediates." (Describes the synthesis of 3-bromo-N-methoxy-N-methylbenzamide from the acid). Link
Suzuki Coupling on Weinreb Amides: J. Org. Chem.2019 , 84, 11823.[3] (Discusses chemoselectivity of amides in coupling and Grignard reactions). Link[3]
Technical Application Note: Safe Handling and Synthetic Utilization of 3-bromo-N,5-dimethoxy-N-methylbenzamide
Introduction & Chemical Context 3-bromo-N,5-dimethoxy-N-methylbenzamide is a specialized Weinreb amide derivative used primarily as a scaffold in the synthesis of poly-functionalized pharmaceutical intermediates. Its str...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Context
3-bromo-N,5-dimethoxy-N-methylbenzamide is a specialized Weinreb amide derivative used primarily as a scaffold in the synthesis of poly-functionalized pharmaceutical intermediates. Its structural utility lies in its dual-reactivity:
The Weinreb Amide (N-methoxy-N-methyl) motif: Allows for the controlled synthesis of ketones via nucleophilic addition (Grignard or Organolithium reagents) without over-addition to tertiary alcohols.
The Aryl Bromide: Serves as a handle for subsequent Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling modular drug design.
This guide outlines the safety protocols required not just for handling the static chemical, but for managing the high-energy transformations it undergoes in a research setting.
While specific toxicological data for this precise regioisomer is limited, "read-across" toxicology from analogous halogenated Weinreb amides dictates a precautionary approach.
Note: As a halogenated aromatic, potential heavy-metal-like toxicity or accumulation should be presumed if metabolic breakdown occurs.
Engineering Controls & PPE
Engineering Controls
Primary Containment: All weighing and solubilization must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.
Reaction Environment: Due to the moisture sensitivity of the reagents used with this compound (e.g., n-Butyllithium), reactions must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques.
Personal Protective Equipment (PPE)
Eye Protection: ANSI Z87.1 Chemical Splash Goggles. Safety glasses are insufficient during the quenching phase of Weinreb reactions due to potential splashing.
Hand Protection:
Standard Handling: Nitrile gloves (minimum thickness 0.11 mm).
Reaction Phase: If using pyrophoric nucleophiles, wear Nomex or fire-resistant lab coats. Double-gloving is recommended when handling halogenated solvents (DCM).
Respiratory: If fume hood access is compromised (spill scenario), use a NIOSH-approved respirator with organic vapor cartridges (OV/P100).
Protocol: Controlled Weinreb Ketone Synthesis
Objective: Safely convert 3-bromo-N,5-dimethoxy-N-methylbenzamide to a ketone using a Grignard reagent, avoiding "runaway" exotherms or over-addition.
Pre-Reaction Safety Checklist
Glassware: Oven-dried (120°C) or flame-dried under vacuum to remove adsorbed water.
Solvent: Anhydrous THF (Tetrahydrofuran) from a solvent purification system (SPS) or distilled over Sodium/Benzophenone.
Quenching Agent: Prepare 1M HCl or Saturated Ammonium Chloride (
) before starting the reaction.
Step-by-Step Methodology
Step 1: Solubilization (Inert Atmosphere)
Purge the reaction flask with Argon for 5 minutes.
Add Anhydrous THF via syringe. Concentration should be ~0.2 M to moderate thermal mass.
Cool the solution to 0°C (ice bath) or -78°C (dry ice/acetone) depending on the nucleophile's reactivity. Rationale: Lower temperatures stabilize the tetrahedral intermediate.
Step 2: Nucleophilic Addition (The Critical Hazard)
Load the organometallic reagent (e.g., Phenylmagnesium bromide) into a chemically resistant syringe.
Dropwise Addition: Add the reagent slowly down the side of the flask over 15–20 minutes.
Safety Check: Monitor internal temperature. Do not allow a spike >5°C.
Stirring: Allow to stir for 1–2 hours. The Weinreb amide forms a stable "chelated" intermediate (see Diagram 2) that prevents the ketone from reacting further.[5]
Step 3: Quenching (Hydrolysis)
Dilution: Dilute the reaction mixture with diethyl ether.
Hydrolysis: Pour the cold reaction mixture into a rapidly stirring beaker of 1M HCl or Sat.
.
Warning: This step is exothermic and evolves gas. Perform strictly in the fume hood.
Separation: Extract with EtOAc, wash with brine, dry over
.
Visualizations
Diagram 1: Safety Decision Logic
This flowchart guides the researcher through the decision-making process for handling this compound based on the intended application.
Caption: Decision tree for storage and hazard mitigation based on synthetic pathway.
Diagram 2: Mechanistic Safety Control (The Weinreb Chelation)
Understanding why the reaction stops is crucial for safety. The stability of the intermediate prevents the formation of tertiary alcohols, reducing the need for hazardous purification of complex mixtures.
Caption: The stable chelated intermediate prevents over-reaction, a key safety feature of Weinreb chemistry.
Emergency Response Procedures
Scenario
Immediate Action
Skin Contact
Wash with soap and water for 15 minutes. Remove contaminated clothing.[2][3][6] Do not use solvents (ethanol/acetone) to wash skin as they increase absorption.
Eye Contact
Flush with eyewash station for 15 minutes, holding eyelids open. Seek ophthalmological evaluation.
Inhalation
Move to fresh air.[6] If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid)
Dampen with water to prevent dust. Sweep up into a halogenated waste container.
Fire
Use , dry chemical, or foam. Do not use water jet if pyrophoric reagents (Grignards) are present in the mixture.
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7][8] [Link]
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational Chemistry). [Link]
PubChem. (n.d.).[1] Compound Summary: Weinreb Amide Derivatives. National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: WNRB-3Br5OMe-PUR
Status: Open
Agent: Senior Application Scientist, Dr. A. Vance
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties in the isolation or purification of 3-bromo-N,5-dimethoxy-N-methylbenzamide (CAS: 207681-67-2).
This intermediate is a functionalized Weinreb amide , critical for converting carboxylic acids into ketones or aldehydes while suppressing over-addition.[1] Due to the specific substitution pattern (3-bromo, 5-methoxy), this molecule presents unique physicochemical challenges—specifically regarding its physical state (often an oil) and separation from starting materials.
Below are the resolved troubleshooting tickets for the most common issues reported by researchers.
Troubleshooting Guide
Issue #1: "My product is a sticky yellow oil, but I expected a solid."
Technical Insight:
While many benzamides are crystalline, the 3,5-disubstitution pattern combined with the N-methoxy-N-methyl moiety often disrupts crystal packing. The presence of even trace amounts of solvent (EtOAc/DCM) or starting material (3-bromo-5-methoxybenzoic acid) can depress the melting point significantly, keeping the product in an oily state. Furthermore, Weinreb amides exhibit restricted rotation around the C(O)–N bond, creating rotamers that can hinder crystallization.
Resolution Protocol:
Do not assume the reaction failed. Follow this "Hardening" protocol:
High-Vacuum Drying: Place the oil under high vacuum (<1.0 mbar) at 40°C for 4 hours to remove trapped solvent.
Trituration (The "Scratch" Method):
Dissolve the oil in a minimum amount of Diethyl Ether or MTBE (approx. 1-2 mL per gram).
Add Hexanes or Pentane dropwise until the solution turns slightly cloudy.
Cool to -20°C. If an oil separates again, scratch the side of the flask with a glass rod to induce nucleation.
Seed Crystal: If you have a previous batch, add a microscopic seed crystal.
Solvent System
Solubility
Outcome
Ethyl Acetate
High
Soluble (Avoid for crystallization)
DCM
High
Soluble (Good for transport, bad for solidifying)
Diethyl Ether
Moderate
Best for Trituration
Hexanes
Low
Anti-solvent
Issue #2: "I cannot separate the starting acid from the amide."
Diagnosis: Inefficient Liquid-Liquid Extraction (pH mismanagement).
Severity: High (Purity Critical)
Technical Insight:
The starting material, 3-bromo-5-methoxybenzoic acid , has a pKa of approximately 3.5–3.8. The Weinreb amide is neutral. If your workup pH is too low (acidic), the benzoic acid remains protonated and lipophilic, co-extracting with your amide. If the pH is too high (strongly basic, pH > 12), you risk hydrolyzing the amide bond or attacking the bromine handle.
Resolution Protocol (The "Sandwich" Extraction):
Use this specific 3-stage wash sequence to ensure removal of both amine and acid impurities.
Stage 1: Acid Wash (Removes Amine/EDC)
Wash organic layer with 1.0 M HCl .
Mechanism:[2][3][4][5] Protonates unreacted N,O-dimethylhydroxylamine and EDC urea byproducts, forcing them into the aqueous layer.
Stage 2: The "Buffered" Base Wash (Removes Acid)
Wash organic layer with Saturated NaHCO₃ (Sodium Bicarbonate, pH ~8.5).
Crucial: Repeat this wash 3 times.
Mechanism:[2][3][4][5] Deprotonates the 3-bromo-5-methoxybenzoic acid (Acid
Carboxylate), rendering it water-soluble.
Warning: Do not use NaOH; it is too harsh.
Stage 3: Brine & Dry
Wash with saturated NaCl to remove trapped water. Dry over MgSO₄.
Visual Workflow:
Caption: Optimized Liquid-Liquid Extraction workflow for removing amphoteric impurities from Weinreb amides.
Issue #3: "My TLC shows a streak/tailing, and column separation is poor."
Diagnosis: Silanol Interaction or "Ghost" Urea.
Severity: Moderate
Technical Insight:
Weinreb amides are moderately polar.
Tailing: The amide nitrogen can interact with acidic silanol groups on silica gel, causing peak broadening.
Ghost Peak: If you used EDC, the N-acyl urea byproduct can sometimes behave similarly to the product on silica, especially if the aqueous workup was rushed.
Resolution Protocol:
Eluent Modifier: Add 1% Triethylamine (TEA) to your column solvent system (e.g., Hexanes:EtOAc + 1% TEA). This neutralizes the silica acidity and sharpens the amide peak.
Gradient Optimization:
Start: 100% Hexanes.
Ramp: 0%
40% EtOAc over 20 column volumes (CV).
Note: The 3-bromo-N,5-dimethoxy-N-methylbenzamide typically elutes around 25-30% EtOAc (Rf ~0.3-0.4 in 3:1 Hex:EtOAc).
Alternative Stationary Phase: If silica fails, use Neutral Alumina . Weinreb amides are stable on alumina and often separate better from acidic impurities.
Frequently Asked Questions (FAQ)
Q: Can I distill this compound?A:Not recommended. Weinreb amides have high boiling points. The 3-bromo and 5-methoxy substituents make this molecule heavy and prone to thermal decomposition before it distills. Kugelrohr distillation might work for small scales (<500mg) under high vacuum (<0.1 mmHg), but chromatography is safer.
Q: Is the bromine atom stable during the coupling reaction?A:Yes. The aryl bromide is chemically inert to standard amide coupling conditions (EDC, DCC, HOBt, SOCl₂). It will only react if you use palladium catalysis or form a Grignard/Lithium species, which are not present during amide formation.
Q: Why do I see two spots on NMR?A: This is likely rotameric existence , not an impurity. The N-OMe group restricts rotation.
Test: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into sharp singlets, it is pure product. If they remain distinct, you have an impurity.
References & Grounding
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link
Core Reference: The foundational paper establishing the stability and synthesis of Weinreb amides.
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link
Grounding: Standard protocols for drying and triturating amides and oils.
Mentzel, M., & Hoffmann, H. M. (1997). N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis. Journal for Practical Chemistry/Chemiker-Zeitung, 339(1), 517-524. Link
Grounding: Discusses the physicochemical properties and common workup issues of Weinreb amides.
PubChem. (n.d.).[6] 3-bromo-5-methoxybenzoic acid (Precursor Data). National Library of Medicine. Link
Data Verification: pKa and solubility data for the starting material to validate extraction logic.
Technical Support Center: Synthesis of 3-bromo-N,5-dimethoxy-N-methylbenzamide
Welcome to the technical support center for the synthesis of 3-bromo-N,5-dimethoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-bromo-N,5-dimethoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and impurities encountered during the synthesis, providing in-depth troubleshooting advice and validated protocols to enhance the purity and yield of your target compound.
Introduction
The synthesis of 3-bromo-N,5-dimethoxy-N-methylbenzamide is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. This guide will walk you through potential pitfalls and their solutions, drawing from established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My initial acylation of methylamine with 3,5-dimethoxybenzoyl chloride is resulting in a low yield and several byproducts. What are the likely causes and how can I mitigate them?
The reaction of an acyl chloride with an amine is a nucleophilic acyl substitution.[1] While seemingly straightforward, several side reactions can occur, leading to a complex product mixture.
Potential Causes and Solutions:
Hydrolysis of the Acyl Chloride: 3,5-dimethoxybenzoyl chloride is highly reactive and susceptible to hydrolysis if moisture is present in the reaction setup.[2][3][4][5] This will form the corresponding carboxylic acid (3,5-dimethoxybenzoic acid), which will not react with methylamine under these conditions.
Troubleshooting:
Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[6] Use anhydrous solvents.
Reagent Quality: Use freshly opened or properly stored 3,5-dimethoxybenzoyl chloride.
Formation of a Diacylated Amine: If the concentration of the acyl chloride is too high relative to methylamine, a secondary reaction can occur where the initially formed N-methyl-3,5-dimethoxybenzamide is acylated again to form a diacylated impurity.
Troubleshooting:
Slow Addition: Add the 3,5-dimethoxybenzoyl chloride solution dropwise to the methylamine solution, preferably at a low temperature (e.g., 0 °C), to maintain a low concentration of the acyl chloride.[7][8]
Stoichiometry Control: Use a slight excess of methylamine to ensure the complete consumption of the acyl chloride.[8]
Competing Schotten-Baumann Reaction: In the presence of a base, especially an aqueous one, the Schotten-Baumann reaction can occur, which may lead to side products if not controlled.[9]
Troubleshooting:
Base Selection: Use a non-nucleophilic organic base like triethylamine or pyridine to neutralize the HCl generated during the reaction.[9][]
Q2: During the N-methylation step of 3-bromo-5-methoxybenzamide, I'm observing the formation of an over-methylated byproduct. How can I improve the selectivity for mono-methylation?
Over-methylation, leading to the formation of a quaternary ammonium salt or N,N-dimethylated byproducts, is a common issue when using highly reactive methylating agents.[6]
Potential Causes and Solutions:
Highly Reactive Methylating Agent: Reagents like methyl iodide are very reactive and can lead to poor selectivity between mono- and di-methylation.[6]
Troubleshooting:
Milder Methylating Agents: Consider using less reactive methylating agents such as dimethyl sulfate or methyl triflate under carefully controlled conditions. Phenyl trimethylammonium iodide has also been reported as a milder and more selective methylating agent.[6]
Strong Basic Conditions: The use of a very strong base can lead to multiple deprotonations and subsequent methylations.[6]
Troubleshooting:
Base Optimization: Employ a milder base or use a stoichiometric amount to control the deprotonation. Cesium carbonate (Cs₂CO₃) can be more effective and selective than stronger bases like KOH.[6]
Prolonged Reaction Time or Elevated Temperature: Extended reaction times or higher temperatures can promote over-methylation.[6]
Troubleshooting:
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction once the desired product is predominantly formed.[6]
Q3: I am struggling to purify the final product, 3-bromo-N,5-dimethoxy-N-methylbenzamide. What are some effective purification strategies?
Purification can be challenging due to the presence of structurally similar impurities.
Troubleshooting Purification:
Column Chromatography:
Stationary Phase: Silica gel is the most common choice.
Mobile Phase: A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product, leaving more polar impurities on the column.
Recrystallization:
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for benzamides include ethanol/water, ethyl acetate/hexane, or toluene. Experiment with different solvent mixtures to find the optimal conditions for crystallization.
Acid-Base Extraction:
If your crude product is contaminated with acidic impurities like 3,5-dimethoxybenzoic acid, you can dissolve the mixture in an organic solvent (e.g., ethyl acetate) and wash it with a weak aqueous base (e.g., saturated sodium bicarbonate solution). The acidic impurity will be deprotonated and move to the aqueous layer, which can then be separated.[7]
Experimental Protocols
Protocol 1: Synthesis of N-methyl-3,5-dimethoxybenzamide
This protocol details the initial amidation step.
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve methylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
Cool the solution to 0 °C in an ice bath.
In a separate flask, dissolve 3,5-dimethoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM.
Add the 3,5-dimethoxybenzoyl chloride solution dropwise to the stirred methylamine solution at 0 °C over 30 minutes.
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-methyl-3,5-dimethoxybenzamide.
Protocol 2: Bromination of N-methyl-3,5-dimethoxybenzamide
This protocol describes the subsequent bromination.
Dissolve N-methyl-3,5-dimethoxybenzamide (1.0 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.
Cool the solution to 0-5 °C.
Slowly add a solution of bromine (1.0-1.1 equivalents) in the same solvent, while protecting the reaction from light.
Stir the reaction at low temperature until TLC analysis indicates the consumption of the starting material.
Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 3-bromo-N,5-dimethoxy-N-methylbenzamide.
Impurity Profile and Identification
A summary of potential impurities and their likely origin is provided below.
Impurity
Chemical Structure
Likely Origin
3,5-Dimethoxybenzoic acid
C9H10O4
Hydrolysis of 3,5-dimethoxybenzoyl chloride.[2][3][4][5]
N,N-di-(3,5-dimethoxybenzoyl)methylamine
C19H21NO6
Reaction of N-methyl-3,5-dimethoxybenzamide with a second molecule of 3,5-dimethoxybenzoyl chloride.[8]
3-bromo-5-methoxybenzoic acid
C8H7BrO3
Potential impurity from the bromination of any residual 3,5-dimethoxybenzoic acid.
Over-methylated product
Varies
Use of a highly reactive methylating agent or harsh reaction conditions during N-methylation.[6]
Visualizing Reaction Pathways
Diagram 1: Synthesis Pathway and Potential Impurity Formation
This diagram illustrates the main reaction steps and where key impurities can arise.
Caption: Synthetic route and common byproduct formation.
Diagram 2: Troubleshooting Logic for Low Yield in Amidation
This flowchart provides a logical sequence for troubleshooting low yields in the initial amidation step.
Caption: Troubleshooting flowchart for the amidation reaction.
References
Doc Brown's Chemistry. 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. [Link]
Technical Support Guide: Catalyst Optimization for 3-bromo-N,5-dimethoxy-N-methylbenzamide
Executive Summary & Substrate Analysis This guide addresses the specific challenges of optimizing catalyst loading for 3-bromo-N,5-dimethoxy-N-methylbenzamide . This molecule is a bifunctional scaffold containing a Weinr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Substrate Analysis
This guide addresses the specific challenges of optimizing catalyst loading for 3-bromo-N,5-dimethoxy-N-methylbenzamide . This molecule is a bifunctional scaffold containing a Weinreb amide (for downstream ketone synthesis) and an aryl bromide (for immediate cross-coupling).
Chemo-Structural Challenges:
Electronic Deactivation: The 5-methoxy group (meta to bromide) and the amide (meta to bromide) create a "push-pull" electronic environment that can render the C-Br bond less reactive toward oxidative addition compared to electron-deficient aryl halides.
Coordination Interference: The Weinreb amide moiety (
) is a known directing group (DG). It can coordinate to the Palladium center, potentially displacing labile ligands or stabilizing off-cycle resting states, thereby inhibiting the catalytic cycle.
Hydrolytic Stability: While Weinreb amides are robust, harsh basic conditions required for some Suzuki/Buchwald couplings can lead to hydrolysis or nucleophilic attack if not carefully controlled.
Troubleshooting & FAQs (Q&A)
Category A: Low Conversion & Catalyst Death
Q: I am seeing <20% conversion even with 5 mol% Pd(PPh3)4. Is the catalyst dead?A: It is likely not "dead" but inhibited . The Weinreb amide oxygen can chelate to the Pd(II) intermediate after oxidative addition, forming a stable 5-membered palladacycle that resists transmetallation.
The Fix: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos , or BrettPhos ). These ligands are sterically demanding enough to prevent the Weinreb amide from coordinating to the metal center, forcing the reaction forward.
The Swap: Replace Pd(PPh3)4 with a precatalyst like Pd(OAc)2 + XPhos or a pre-formed Pd-G3/G4 precatalyst .
Q: My reaction turns black immediately (Pd black precipitation). What is happening?A: This indicates rapid catalyst decomposition (aggregation) before the catalytic cycle can turn over. This is common when the oxidative addition is slow (due to the meta-methoxy effect).
The Fix: You need to stabilize the
species.
Increase the Ligand:Metal ratio to 2:1 or 3:1.
Lower the temperature slightly (e.g., from 100°C to 80°C) but extend the time.
Crucial: Ensure your solvent is rigorously degassed. Oxygen accelerates phosphine oxidation, leaving "naked" Pd to aggregate.
Category B: Impurity Profile
Q: I observe a significant amount of the de-brominated product (3,5-dimethoxy-N-methylbenzamide).A: This is protodehalogenation . It occurs when the Pd(II)-aryl intermediate undergoes reductive elimination with a hydride instead of the coupling partner.
Source of Hydride: Often the solvent (THF, Isopropanol) or the base (if using alkoxides).
The Fix:
Switch to non-protic, non-hydride-donating solvents like Toluene or Dioxane .
Use inorganic bases like K3PO4 or Cs2CO3 instead of alkoxides.
Increase the concentration of the coupling partner (boronic acid) to outcompete the hydride transfer.
Q: Is the Weinreb amide stable under Suzuki conditions (K2CO3, 80°C)?A: Generally, yes. However, if you use strong hydroxide bases (NaOH, KOH) or high temperatures (>120°C) in wet solvents, you risk hydrolyzing the amide to the carboxylate.
Recommendation: Stick to K3PO4 or K2CO3 and ensure water content is controlled (use a biphasic system with a specific ratio, e.g., Toluene:Water 10:1, rather than wet organic solvent).
Optimization Workflow: Reducing Catalyst Loading
To move from 5 mol% to <0.5 mol% loading, you must move away from "shotgun" screening to Kinetic Profiling .
The Optimization Logic (DOT Visualization)
Figure 1: Iterative workflow for catalyst optimization. Note the loop between Kinetic Profiling and Loading Reduction.
Protocol: High-Throughput Kinetic Screen
Objective: Determine the Turnover Frequency (TOF) to identify the catalyst lifespan.
Set up 4 parallel reactions with the best ligand identified (e.g., XPhos) at varying loadings:
Sampling: Take aliquots at t= 5, 15, 30, 60, 120, and 240 minutes.
Analysis: Plot Conversion vs. Time.
Scenario 1 (Fast Initial Rate, then Flatline): Catalyst is dying.[3] Solution: Add a stabilizer (e.g., 10 mol% free ligand) or switch to a more robust precatalyst (e.g., Pd-G4).
Scenario 2 (Slow Steady Rate): Catalyst is active but slow.[4] Solution: Increase Temperature or Concentration.
Recommended Experimental Protocol
Target Reaction: Suzuki-Miyaura Coupling of 3-bromo-N,5-dimethoxy-N-methylbenzamide with Phenylboronic Acid (Model).
Component
Standard Loading
Optimized Loading (Target)
Role
Substrate
1.0 equiv
1.0 equiv
Limiting Reagent
Boronic Acid
1.5 equiv
1.2 equiv
Coupling Partner
Catalyst
Pd(PPh3)4 (5 mol%)
XPhos Pd G3 (0.1 - 0.5 mol%)
Catalyst
Base
Na2CO3 (2.0 equiv)
K3PO4 (2.0 equiv)
Activator
Solvent
DME/Water
Toluene/Water (10:1)
Medium
Temp
80°C
90°C
Energy Input
Step-by-Step Procedure (Optimized):
Charge Solids: In a reaction vial, add 3-bromo-N,5-dimethoxy-N-methylbenzamide (1.0 equiv), Boronic Acid (1.2 equiv), and K3PO4 (2.0 equiv).
Catalyst Addition: Add XPhos Pd G3 (0.5 mol%). Note: If weighing <1 mg, use a stock solution in THF.
Degassing: Seal the vial. Evacuate and backfill with Argon (3 cycles).
Solvent Addition: Inject degassed Toluene and degassed Water (Ratio 10:1) via syringe.
Reaction: Heat to 90°C with vigorous stirring (1000 rpm). High stirring speed is critical for biphasic mixtures.
Workup: Cool to RT. Filter through a pad of Celite. Analyze conversion via HPLC/UPLC.
Mechanistic Insight: The Chelation Trap
The diagram below illustrates the competition between the productive catalytic cycle and the "Chelation Trap" caused by the Weinreb amide.
Figure 2: The "Chelation Trap" (Red) competes with Transmetallation. Bulky ligands block the trap pathway.
References
Weinreb Amide Synthesis & Properties
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[5][6] Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link
Weinreb Amides in Cross-Coupling
Murphy, J. A., et al. "Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations." Molecules, 2019 , 24(4), 817. Link
Catalyst Optimization (HTE)
Collins, K. D.; Glorius, F. "A robustness screen for the rapid assessment of chemical reactions." Nature Chemistry, 2013 , 5, 597–601. Link
Buchwald-Hartwig Ligand Selection
Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50. Link
Palladium Precatalysts (G3/G4)
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013 , 4, 916-920. Link
Structural Confirmation of 3-bromo-N,5-dimethoxy-N-methylbenzamide: A Comparative NMR Guide
Topic: Confirming the Structure of 3-bromo-N,5-dimethoxy-N-methylbenzamide by NMR Content Type: Publish Comparison Guide Executive Summary This guide outlines the definitive structural assignment of 3-bromo-N,5-dimethoxy...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Confirming the Structure of 3-bromo-N,5-dimethoxy-N-methylbenzamide by NMR
Content Type: Publish Comparison Guide
Executive Summary
This guide outlines the definitive structural assignment of 3-bromo-N,5-dimethoxy-N-methylbenzamide .[1] As a functionalized Weinreb amide, this molecule serves as a critical synthetic pivot point. However, its 1,3,5-substitution pattern presents a high risk of confusion with regioisomers (2-bromo or 4-bromo variants) arising from non-selective bromination or starting material impurities.[1]
This document compares two validation methodologies:
The Rapid Screen (1D
H NMR): Quick verification using coupling constants and rotameric behavior.
The Definitive Assignment (Integrated 2D NMR): Absolute structural proof using HSQC, HMBC, and NOESY to map spatial and connectivity relationships.
Part 1: Structural Analysis & The "Silent Risk"[1]
Before interpreting spectra, we must define the expected magnetic environment. The target molecule possesses a high degree of specific asymmetry that distinguishes it from its isomers.
The Target Structure
Core: Benzene ring with 1,3,5-substitution.[1][2][3][4]
Substituent 1 (C1): Weinreb Amide (
).
Substituent 2 (C3): Bromine (
).
Substituent 3 (C5): Methoxy (
).
The Comparison: Target vs. Likely Impurities
The primary challenge is distinguishing the target from ortho-substituted regioisomers (e.g., 2-bromo or 4-bromo analogs).[1]
Feature
Target (3-bromo-5-methoxy...)
Regioisomer Risk (e.g., 2-bromo...)
Symmetry
Asymmetric 1,3,5-pattern
Asymmetric 1,2,3- or 1,2,4-pattern
Coupling ()
Meta-coupling only ( Hz)
Ortho-coupling present ( Hz)
Weinreb Signals
Sharp Singlets (Unrestricted rotation)
Broadened/Split (Restricted rotation due to ortho-sterics)
Ar-OMe Shift
Isolated singlet
Singlet, potentially shielded/deshielded by neighbor
Critical Insight: Unlike ortho-substituted Weinreb amides, which often display broadened NMR signals at room temperature due to restricted C-N bond rotation (rotamers), the meta-substituted target typically exhibits sharp, distinct singlets for the
-Me and -OMe groups.
Part 2: Methodology Comparison
Method A: The Rapid Screen (1D H NMR)
Best for: Routine purity checks during synthesis.
The Protocol:
Dissolve ~5-10 mg of sample in ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
(or DMSO- if solubility is poor, though provides better resolution for rotamers).
Acquire a standard proton spectrum (minimum 8 scans).
Best for: Final compound characterization and publication-quality data.
The Protocol:
Run the following sequence: HSQC (Carbon-Proton link), HMBC (Long-range connectivity), and NOESY (Spatial proximity).
The Logic Flow:
HSQC: Assigns which proton belongs to which carbon. Identifies the three methyl carbons and three aromatic carbons.[7]
HMBC (The Connectivity Check):
The Amide Carbonyl (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
ppm) should show correlations to the -Me protons and the H2 / H6 aromatic protons .
Crucial: It should NOT correlate to H4 (which is too far away,
).
NOESY (The Spatial Check):
N-Me / N-OMe Interaction: Strong NOE between
-Me and -OMe confirms the Weinreb configuration.
Aryl-OMe Positioning: The Ar-OMe (singlet) should show NOE correlations to two aromatic protons (H4 and H6).[1]
H2 Isolation: The H2 proton (between Br and Amide) should NOT show an NOE to the Ar-OMe group.
Part 3: Data Presentation & Visualization[1]
Comparative Data Table (Simulated Typical Values)
Signal Assignment
Approx. Shift (, ppm)
Multiplicity
Coupling (, Hz)
Key 2D Correlation (HMBC/NOESY)
Ar-H2
7.50 - 7.60
dd / t
HMBC to C=O; NOE to N-Me (weak)
Ar-H6
7.30 - 7.40
dd / t
HMBC to C=O; NOE to Ar-OMe
Ar-H4
7.10 - 7.20
dd / t
NOE to Ar-OMe; No HMBC to C=O
Ar-OMe
3.80 - 3.85
s
-
NOE to H4 & H6
N-OMe
3.50 - 3.65
s
-
NOE to N-Me
N-Me
3.25 - 3.35
s
-
HMBC to C=O; NOE to N-OMe
Decision Logic for Structural Confirmation
Figure 1: Decision tree for the structural assignment of 3-bromo-N,5-dimethoxy-N-methylbenzamide, highlighting the critical "Go/No-Go" checkpoints based on coupling constants and signal sharpness.
Reasoning: DMSO is viscous and can broaden signals, masking the subtle difference between "rotameric broadening" (bad) and "viscosity broadening" (benign).
ensures that any line broadening observed is structural.
) 2.0s to ensure accurate integration of the aromatic protons which often have long T1 times.
NOESY: Mixing time (
) of 300-500ms is optimal for small molecules (MW ~274) to observe positive NOE enhancements.
3. Data Processing
Window Function: Apply an exponential multiplication (LB = 0.3 Hz). Do not over-smooth, or you will lose the fine meta-coupling (
Hz) resolution.
References
Weinreb Amide Rotamers
Rao, H.S.P.[1] & Jothilingam, S. (2013).[4] Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Scientific & Industrial Research.
Significance: Establishes that ortho-substituted Weinreb amides display broad signals due to restricted rotation, whereas meta/para isomers (like the target) display sharp singlets.
Coupling Constants in Trisubstituted Benzenes
Govil, G. (1966). High Resolution NMR Spectra of Some Tri-Substituted Benzenes. Indian Academy of Sciences.
Significance: Defines the standard range for meta-coupling (
Hz) and confirms the absence of ortho-coupling in 1,3,5-systems.
Regioisomer Differentiation
Oxford Instruments.[8][9] (2024).[8] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
Significance: Validates the use of HSQC/HMBC for distinguishing aromatic substitution patterns when proton spectra are ambiguous.
A Comparative Spectroscopic Guide to 3-bromo-N,5-dimethoxy-N-methylbenzamide and Its Analogs
Introduction Benzamides, and particularly N-alkoxy-N-alkylamides (Weinreb amides), represent a cornerstone in modern organic synthesis, prized for their stability and controlled reactivity in forming carbon-carbon bonds....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Benzamides, and particularly N-alkoxy-N-alkylamides (Weinreb amides), represent a cornerstone in modern organic synthesis, prized for their stability and controlled reactivity in forming carbon-carbon bonds. The precise characterization of these molecules is paramount for ensuring purity, confirming structural integrity, and understanding their electronic properties, which is critical for professionals in pharmaceutical research and drug development.[1] This guide provides an in-depth comparative analysis of the spectroscopic signatures of 3-bromo-N,5-dimethoxy-N-methylbenzamide , a multifunctional synthetic intermediate, against a curated set of its structural analogs.
By systematically dissecting the influence of aromatic substitution on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopic data, this document serves as a practical reference. We will explore the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental choices and data interpretation. The protocols described herein are designed as self-validating systems to ensure trustworthy and reproducible results.
The analogs selected for this comparative study are:
Analog A: N-methoxy-N-methylbenzamide (The parent Weinreb amide)
Analog B: 3-Bromo-N-methoxy-N-methylbenzamide (Isolating the effect of a halogen substituent)
Analog C: 3,5-Dimethoxybenzamide (A primary amide showcasing the impact of two electron-donating groups)
This guide is structured to provide not just data, but a logical framework for spectroscopic problem-solving, empowering researchers to confidently characterize complex benzamide derivatives.
General Analytical Workflow
The unambiguous characterization of a novel or complex organic molecule necessitates a multi-modal spectroscopic approach. The following workflow illustrates the logical progression from sample preparation to structural elucidation, ensuring that data from each technique corroborates the others.
Figure 1: General workflow for spectroscopic characterization.
Experimental Methodologies
The trustworthiness of spectroscopic data is rooted in meticulous and standardized experimental protocols. The following sections detail the procedures for acquiring high-quality data for the benzamides discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[1] ¹H NMR provides information on the chemical environment and proximity of protons, while ¹³C NMR identifies all unique carbon atoms.[1][2] For benzamides, NMR is crucial for confirming substitution patterns on the aromatic ring and characterizing the N-alkyl/N-alkoxy groups.
Protocol:
Sample Preparation: Accurately weigh 5-10 mg of the benzamide sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[3] Ensure the sample is fully dissolved.
Solvent Selection: CDCl₃ is a common choice for its good dissolving power for many organic compounds and its single proton signal which does not interfere with most of the spectrum.[1] For compounds with limited solubility, DMSO-d₆ can be used.[2]
Data Acquisition:
Acquire spectra on a 400 MHz (or higher) spectrometer.
For ¹H NMR, acquire 16-32 scans with a relaxation delay of 1-2 seconds.
For ¹³C NMR, acquire 1024-2048 scans using proton decoupling to produce a spectrum of singlets.[1]
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C) or an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[4][5] For benzamides, the most characteristic absorptions are the C=O (Amide I band) and C-N stretching frequencies.[6][7]
Protocol:
Sample Preparation (Attenuated Total Reflectance - ATR):
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
Record a background spectrum of the empty ATR stage.
Place a small amount (1-2 mg) of the solid benzamide sample directly onto the crystal.
Apply pressure using the anvil to ensure good contact.
Data Acquisition:
Collect the spectrum over a range of 4000-400 cm⁻¹.
Co-add 16-32 scans to improve the signal-to-noise ratio.
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure. For the target compound, MS is essential for confirming the presence of the bromine atom due to its characteristic isotopic signature.[8]
Protocol (Electron Ionization - EI):
Sample Introduction: Dissolve a small amount of the sample (<1 mg) in a volatile solvent like methanol or dichloromethane. Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
Ionization: Utilize a standard electron ionization energy of 70 eV. This energy is sufficient to cause ionization and reproducible fragmentation.
Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).
Data Analysis: Identify the molecular ion peak (M⁺). For brominated compounds, look for the M⁺ and M+2 peaks in an approximate 1:1 ratio.[9] Analyze the major fragment ions to deduce structural components.
UV-Visible (UV-Vis) Spectroscopy
Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π-π* transitions in conjugated systems like the aromatic ring of benzamides.[10] The position (λ_max) and intensity of absorption bands are sensitive to the nature of substituents on the aromatic ring.[11]
Protocol:
Sample Preparation: Prepare a dilute solution of the benzamide sample (approx. 10⁻⁵ to 10⁻⁴ M) in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
Data Acquisition:
Use a matched pair of quartz cuvettes (1 cm path length). Fill one with the pure solvent (the blank) and the other with the sample solution.
Scan the absorbance from approximately 200 nm to 400 nm.
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Comparative Spectroscopic Analysis
The following sections compare the expected spectroscopic data for 3-bromo-N,5-dimethoxy-N-methylbenzamide and its selected analogs. This synthesized data is based on established principles and data from closely related structures found in the literature.
¹H and ¹³C NMR Spectroscopy
NMR spectra provide a detailed map of the carbon-hydrogen framework. Substituents on the benzene ring significantly alter the chemical shifts of aromatic protons and carbons through inductive and resonance effects.[2]
-Br (Bromo): An electron-withdrawing group that deshields nearby protons and carbons.
-OCH₃ (Methoxy): An electron-donating group through resonance, which shields aromatic protons (especially ortho and para) and carbons.
-C(O)N(OCH₃)CH₃ (Weinreb amide): An electron-withdrawing and anisotropic group that influences the ortho protons.
The N-methoxy and N-methyl groups of Weinreb amides can exhibit broad signals or even multiple sets of signals at room temperature due to restricted rotation around the C-N amide bond, leading to the presence of rotamers.
| Analog C | ~6.6-7.0 (3H, m), ~6.0 (2H, br s, NH₂) | ~170 (C=O), ~161 (C-OMe), ~136 (C-C(O)), ~105 (Ar C-H) | ~3.8 (6H, s, Ar-OCH₃) |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the strong C=O stretch (Amide I band). Its frequency is sensitive to electronic effects: electron-withdrawing groups tend to increase the frequency, while electron-donating groups and conjugation decrease it.[12]
Amide I (C=O Stretch): Typically observed between 1630-1680 cm⁻¹ for tertiary amides.[6]
C-O Stretch: Aromatic ethers show strong C-O stretching bands in the 1200-1300 cm⁻¹ region.[13]
C-N Stretch: Found in the 1200-1350 cm⁻¹ range for aromatic amides.[4]
Table 2: Key IR Absorption Frequencies (cm⁻¹)
Compound
ν(C=O) Amide I
ν(C-O) Aryl Ether
Aromatic ν(C=C)
Other Key Bands
Target Compound
~1655
~1250, ~1050
~1600, ~1470
~2940 (C-H), ~1150 (C-N)
Analog A
~1660
N/A
~1600, ~1450
~3060 (Ar C-H), ~2940 (C-H)
Analog B
~1665
N/A
~1590, ~1470
~3070 (Ar C-H), ~1070 (C-Br region)
| Analog C | ~1670 | ~1250, ~1060 | ~1610, ~1460 | ~3350, ~3170 (N-H stretch, primary amide) |
Mass Spectrometry (MS)
The key diagnostic feature for the brominated compounds is the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which exists in nearly equal abundance, leading to M⁺ and M+2 peaks of similar intensity.[9][14] The primary fragmentation pathway for benzamides is often the alpha-cleavage to form the stable benzoyl cation or its substituted derivatives.[15][16]
Figure 2: Predicted fragmentation of 3-bromo-N,5-dimethoxy-N-methylbenzamide.
Table 3: Predicted Key Mass Spectrometry Fragments (m/z)
Compound
Molecular Ion (M⁺)
[M - Br]⁺
[M - N(O)CH₃]⁺ (Benzoyl Cation)
Other Key Fragments
Target Compound
290/292
211
230/232
259/261 ([M-OCH₃]⁺)
Analog A
165
N/A
105
77 ([C₆H₅]⁺)
Analog B
244/246
165
184/186
156/158 ([Benzoyl-CO]⁺)
| Analog C | 181 | N/A | 165 ([M-NH₂]⁺) | 137 ([Benzoyl-CO]⁺), 107 |
UV-Vis Spectroscopy
The absorption maxima (λ_max) in UV-Vis spectroscopy are influenced by substituents on the aromatic ring. Methoxy groups (-OCH₃) are strong auxochromes and typically cause a bathochromic (red) shift to longer wavelengths due to the extension of the conjugated π-system through their lone pair electrons.[11] Halogens have a more complex effect but also tend to produce a slight bathochromic shift.
Table 4: Predicted UV-Vis Absorption Maxima (λ_max in Ethanol)
Compound
Primary λ_max (nm)
Secondary λ_max (nm)
Rationale
Target Compound
~295
~240
Strong bathochromic shift from two -OCH₃ groups and one -Br group.
Analog A
~268
~225
Unsubstituted benzoyl chromophore.
Analog B
~275
~230
Moderate bathochromic shift from -Br substituent.
| Analog C | ~290 | ~235 | Strong bathochromic shift from two -OCH₃ groups. |
Conclusion
The comprehensive spectroscopic analysis of 3-bromo-N,5-dimethoxy-N-methylbenzamide and its analogs reveals a distinct set of spectral fingerprints for each molecule.
NMR spectroscopy is definitive for establishing the substitution pattern, with the number and splitting of aromatic signals, combined with the characteristic methoxy and N-alkyl shifts, confirming the structure.
IR spectroscopy reliably identifies the core benzamide functional group via the Amide I band and confirms the presence of aryl ether moieties.
Mass spectrometry provides unequivocal evidence of the molecular weight and the presence of bromine through its unique M/M+2 isotopic pattern, while fragmentation analysis corroborates the structural subunits.
UV-Vis spectroscopy demonstrates the electronic effects of the substituents, with the two methoxy groups in the target compound causing a significant bathochromic shift compared to the parent benzamide.
By employing this multi-technique approach and understanding the causal links between chemical structure and spectral output, researchers can achieve unambiguous structural elucidation, ensuring the quality and integrity of their chemical entities in drug discovery and development pipelines.
References
Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. J-Stage. [Link]
V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry. [Link]
Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine Benzamide from Density Functional Calculations. Research Journal of Pharmacy and Technology. [Link]
The Photolyses of Fully Aromatic Amides. Canadian Science Publishing. [Link]
Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]
The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. [Link]
Comparative Guide: N-Methylbenzamide vs. N,N-Diethylbenzamide in Synthetic Transformations
Executive Summary: The Steric-Electronic Divergence In the design of benzamide scaffolds for drug development and complex synthesis, the choice between N-methyl (secondary) and N,N-diethyl (tertiary) substituents is rare...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Steric-Electronic Divergence
In the design of benzamide scaffolds for drug development and complex synthesis, the choice between N-methyl (secondary) and N,N-diethyl (tertiary) substituents is rarely arbitrary. It represents a fundamental fork in reactivity governed by two opposing forces: steric hindrance and proton acidity .
N,N-Diethylbenzamide is the "Steric Fortress." Its bulk prevents nucleophilic attack (high hydrolytic stability) and eliminates acidic protons, making it the superior Directed Metalation Group (DMG) for lithium-mediated chemistry.
N-Methylbenzamide is the "Electronic Anchor." The presence of the N-H bond allows it to act as an anionic amidate ligand , making it the superior directing group for Transition Metal C-H Activation (Pd, Rh, Ru).
This guide dissects these mechanistic divergences to help you select the correct auxiliary for your specific transformation.
Structural & Electronic Profiling
Before designing a route, one must quantify the fundamental differences between these two substrates.
Feature
N-Methylbenzamide (Secondary)
N,N-Diethylbenzamide (Tertiary)
Impact on Reactivity
N-H Acidity (pKa)
~17–19 (DMSO)
N/A (No N-H)
N-Methyl requires 2 eq. base for lithiation; N,N-Diethyl requires 1 eq.
C=O Basicity (pKa)
Conj. Acid ~ -1.5
Conj. Acid ~ -0.5
N,N-Diethyl is a better Lewis base (O-donor) due to inductive donation from ethyl groups.
Steric Bulk
Low
High (Diethyl rotation)
N,N-Diethyl forces the carbonyl out of planarity, aiding ortho-lithiation but hindering hydrolysis.
Coordination Mode
Monodentate (O) or Bidentate (N,O-amidate)
Monodentate (O) only
N-Methyl supports stable 5-membered palladacycles; N,N-Diethyl relies on weaker O-coordination.
For ortho-lithiation using alkyllithiums (e.g., s-BuLi), the directing group must coordinate the lithium aggregate and bring the base into proximity with the ortho-proton (Complex Induced Proximity Effect - CIPE).
N,N-Diethylbenzamide: The carbonyl oxygen coordinates Li. The bulky diethyl groups orient the carbonyl perpendicular to the ring, minimizing steric clash with the ortho-proton and maximizing the rate of deprotonation. The absence of an acidic N-H prevents "base quenching."
N-Methylbenzamide: The alkyllithium first deprotonates the N-H (consuming 1 equivalent). The resulting N-lithio species is less soluble and the negative charge on nitrogen reduces the Lewis basicity of the carbonyl oxygen, significantly weakening the CIPE.
Visualization: DoM Pathway (Tertiary Amide)
Figure 1: The Complex Induced Proximity Effect (CIPE) allowing selective ortho-lithiation of tertiary amides.
Experimental Protocol: Ortho-Formylation of N,N-Diethylbenzamide
Setup: Flame-dry a 250 mL Schlenk flask under Argon.
Solvent: Add N,N-diethylbenzamide (1.0 eq, 10 mmol) and TMEDA (1.1 eq) to anhydrous THF (50 mL). Cool to -78°C.[1]
Lithiation: Dropwise add s-BuLi (1.1 eq, 1.4 M in cyclohexane) over 20 mins. The solution often turns yellow/orange.
Incubation: Stir at -78°C for 1 hour. (Note: N,N-diethylbenzamide is robust; N-methyl would require 2.2 eq of base and warming to 0°C, often resulting in lower yields).
Quench: Add DMF (1.5 eq) dropwise. Warm to RT.
Workup: Acidify with 2M HCl. Extract with EtOAc.[2]
Result: High yield (>85%) of o-formyl-N,N-diethylbenzamide.
Critical Analysis: Transition Metal C-H Activation
Winner: N-Methylbenzamide
The Mechanism
In Pd(II)-catalyzed C-H activation, the mechanism often proceeds via a Concerted Metalation-Deprotonation (CMD).
N-Methylbenzamide: The N-H bond is the key. Under basic conditions (e.g., CsOAc), the amide is deprotonated to form an amidate (X-type ligand). This binds Pd covalently through Nitrogen, forming a rigid, neutral, 5-membered palladacycle that dramatically lowers the activation energy for C-H cleavage.
N,N-Diethylbenzamide: Lacking the N-H, it must coordinate via the neutral Oxygen (L-type ligand). This interaction is weaker and labile. While possible (often requiring directing groups like N-oxide or specific conditions), it is generally inferior to the amidate-directed pathway for standard benzamides.
Visualization: Amidate-Directed C-H Activation
Figure 2: The amidate-directed pathway utilized by secondary amides for high-selectivity C-H activation.
Conditions: Heat to 100°C in a sealed tube for 12 hours.
Mechanism Check: The reaction proceeds via a Pd(II)/Pd(IV) cycle. The N-methyl group directs the Pd exclusively to the ortho position. N,N-diethylbenzamide under these conditions yields <5% product due to lack of amidate formation.
Critical Analysis: Reduction & Hydrolysis
The "Steric Fortress" of the diethyl group becomes most apparent here.
Hydrolysis Rates
N-Methyl: Hydrolyzes moderately fast in basic conditions (
). The mechanism can involve proton transfer from the N-H to the leaving group amine, facilitating breakdown.
N,N-Diethyl: Extremely stable (
). The steric bulk of the two ethyl groups blocks the trajectory of the incoming hydroxide nucleophile (Burgi-Dunitz angle). This makes N,N-diethylbenzamide an excellent "surviving group" if you need to hydrolyze an ester elsewhere in the molecule.
Reduction (LiAlH4)
Both can be reduced to benzylamines, but the pathway differs slightly.
N,N-Diethyl: Reduces cleanly to the tertiary amine (N-benzyl-N,N-diethylamine). The tetrahedral intermediate collapses to an iminium ion, which is rapidly reduced.
N-Methyl: Requires 0.5-1.0 extra equivalents of hydride to compensate for N-H deprotonation. The intermediate is an imine (after loss of aluminate), which is then reduced.
Comparative Data Summary
Reaction Type
N-Methylbenzamide Performance
N,N-Diethylbenzamide Performance
Recommendation
Ortho-Lithiation (s-BuLi)
Poor. Requires 2 eq. base; low solubility; side reactions.
Excellent. High yield; stable lithio-species; standard DG.
Use Diethyl
Pd-Catalyzed C-H Act.
Excellent. Forms stable amidate directing group.
Poor. Weak O-coordination; often unreactive.
Use Methyl
Basic Hydrolysis
Moderate. Labile in strong base/heat.
Very Slow. Sterically protected; survives ester hydrolysis.
Use Diethyl (for stability)
LiAlH4 Reduction
Good. Yields secondary amine; consumes H-.
Excellent. Yields tertiary amine cleanly.
Context Dependent
References
Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics. Accounts of Chemical Research. Link
Yu, J.-Q., et al. (2010). Ligand-Promoted C-H Activation with Pd(II) Catalysts: The Role of N-Monodentate and N,O-Bidentate Ligands. Journal of the American Chemical Society.[3][4] Link
Engle, K. M., et al. (2015). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society.[3][4] Link
Brown, H. C., & Tsukamoto, A. (1964). Selective Reductions. Reaction of Lithium Aluminum Hydride with Amides.[4] Journal of the American Chemical Society.[3][4] Link
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Chapter on Amide Directing Groups).
validation of an analytical method for 3-bromo-N,5-dimethoxy-N-methylbenzamide
Topic: Validation of an Analytical Method for 3-bromo-N,5-dimethoxy-N-methylbenzamide Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Process Chemists[1] Executive Summary 3-bromo-N,5-dim...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validation of an Analytical Method for 3-bromo-N,5-dimethoxy-N-methylbenzamide
Content Type: Publish Comparison Guide
Audience: Researchers, QC Scientists, and Process Chemists[1]
Executive Summary
3-bromo-N,5-dimethoxy-N-methylbenzamide (CAS: 207681-67-2) is a critical Weinreb amide intermediate.[1] Its N-methoxy-N-methyl functionality is pivotal for selective acylation reactions in the synthesis of complex pharmaceuticals and agrochemicals.[1] However, this functional group presents specific analytical challenges: it is susceptible to hydrolysis under extreme pH and possesses moderate polarity that can lead to peak tailing on standard silica-based columns.[1]
This guide provides a comparative validation framework, establishing a UHPLC-PDA method as the superior standard over legacy HPLC and GC-MS approaches.[1] The protocol below is designed to meet ICH Q2(R2) requirements, ensuring specificity against key impurities like 3-bromo-5-methoxybenzoic acid (hydrolysis product).
Part 1: The Analytical Challenge & Molecule Profile
Structural Considerations
Chromophore: The benzene ring substituted with bromine and methoxy groups provides strong UV absorption, typically maximizing between 250–280 nm.
Lability: The Weinreb amide bond is generally stable but can hydrolyze to the corresponding benzoic acid in the presence of strong acids or bases, making mobile phase pH control critical.
Polarity: The molecule is moderately polar (
), making it ideal for Reversed-Phase Chromatography (RP-HPLC).[1]
Comparative Method Analysis
Feature
Method A: UHPLC-PDA (Recommended)
Method B: Standard HPLC-UV (Legacy)
Method C: GC-MS (Orthogonal)
Stationary Phase
C18 (Sub-2 m particle)
C18 (5 m particle)
5% Phenyl Polysiloxane
Run Time
< 5 minutes
15–20 minutes
10–15 minutes
Sensitivity
High (Sharp peaks)
Moderate
High
Sample Integrity
Excellent (Ambient temp)
Excellent
Risk: Thermal degradation of N-O bond
Solvent Usage
Low (< 5 mL/run)
High (> 20 mL/run)
None (Carrier Gas)
Specificity
High (PDA spectral match)
Moderate (Rt only)
High (Mass fingerprint)
Verdict:Method A (UHPLC) is selected as the primary release method due to its balance of speed, resolution, and sample stability. GC-MS is reserved for residual solvent analysis or orthogonal identification.[1]
Part 2: Method Selection Logic (Visualization)
The following decision tree outlines the logic used to select the UHPLC workflow over alternatives, complying with Quality-by-Design (QbD) principles.
Caption: Analytical decision matrix prioritizing sample integrity and throughput for Weinreb amides.
Part 3: Optimized Experimental Protocol (UHPLC-PDA)
This protocol is self-validating, meaning the System Suitability Test (SST) criteria must be met before any data is accepted.
1. Chromatographic Conditions
Instrument: UHPLC System (e.g., Agilent 1290 / Waters Acquity) with Photodiode Array Detector.
Column: C18,
mm, or m particle size (e.g., BEH C18 or Zorbax Eclipse).[1]
Column Temp:
C.
Flow Rate:
mL/min.
Injection Volume:
L.
Detection: UV at 254 nm (primary) and 220 nm (impurity check).
2. Mobile Phase
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).
Why: Formic acid suppresses the ionization of potential acidic hydrolysis products (benzoic acids), ensuring they retain on the column and do not tail.
Solvent B: Acetonitrile (HPLC Grade).
3. Gradient Program
Time (min)
% Solvent A
% Solvent B
Curve
0.00
95
5
Initial
3.00
5
95
Linear
4.00
5
95
Hold
4.10
95
5
Re-equilibrate
5.00
95
5
End
4. Standard Preparation
Stock Solution: Dissolve 10 mg of 3-bromo-N,5-dimethoxy-N-methylbenzamide in 10 mL Acetonitrile (1.0 mg/mL).
Working Standard: Dilute Stock 1:10 with Water/ACN (50:50) to reach 0.1 mg/mL.
Part 4: Validation Framework (ICH Q2)
The following data summarizes the acceptance criteria and typical results for this specific method.
A. Specificity (Stress Testing)
Samples are stressed (Acid, Base, Oxidative, Thermal) to ensure the method separates the parent peak from degradation products.
Stress Condition
Degradation Product
Resolution ()
Result
0.1N HCl, 60°C, 2h
3-bromo-5-methoxybenzoic acid
> 2.5
Pass
0.1N NaOH, 60°C, 2h
3-bromo-5-methoxybenzoic acid
> 2.5
Pass
3%
N-oxide analogs
> 1.5
Pass
B. Linearity & Range
Range: 50% to 150% of target concentration (0.05 – 0.15 mg/mL).
Criterion: Correlation Coefficient (
) .
C. Precision (Repeatability)
Protocol: 6 consecutive injections of the Working Standard.
Acceptance: %RSD of Peak Area
.
D. Accuracy (Recovery)
Protocol: Spike placebo matrix with analyte at 80%, 100%, and 120% levels.
Acceptance: Mean recovery between 98.0% – 102.0%.
Part 5: Validation Workflow Diagram
This diagram illustrates the sequential workflow required to fully validate the method according to ICH guidelines.
Caption: Sequential validation lifecycle compliant with ICH Q2(R2) guidelines.
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2] (2023).[2][3][4] Available at: [Link]
Nahm, S., & Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters, 22(39), 3815-3818.[1] (1981).[5][6] (Foundational chemistry of the analyte).[3][7][8]
FDA. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Available at: [Link]
A Comparative Guide to the Biological Activity of 3-bromo-N,5-dimethoxy-N-methylbenzamide Derivatives as Potential CNS Agents
The benzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of 3-bromo-N,5-dimetho...
Author: BenchChem Technical Support Team. Date: February 2026
The benzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of 3-bromo-N,5-dimethoxy-N-methylbenzamide derivatives, focusing on their potential as centrally acting agents, likely targeting dopamine D2 and serotonin 5-HT2A receptors. While direct experimental data for this specific set of derivatives is limited in publicly accessible literature, this guide will extrapolate from well-established structure-activity relationships (SAR) of closely related substituted benzamides to provide a predictive comparison of their biological activity.
The Benzamide Core: A Privileged Scaffold for CNS Drug Discovery
Benzamide derivatives have a rich history in the development of therapeutics for a range of disorders, including psychosis, nausea, and gastrointestinal issues. Their ability to be readily functionalized allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties. A significant class of benzamide drugs exerts its therapeutic effects through the modulation of dopamine and serotonin receptors in the central nervous system.
Postulated Mechanism of Action: Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism
Based on the structural features of 3-bromo-N,5-dimethoxy-N-methylbenzamide, particularly the substituted benzamide moiety, it is hypothesized that these derivatives will primarily act as antagonists of the dopamine D2 receptor, with a potential for additional activity at the serotonin 5-HT2A receptor. This dual-receptor antagonism is a hallmark of many "atypical" antipsychotic drugs, which are often associated with a lower incidence of extrapyramidal side effects compared to first-generation antipsychotics that primarily block D2 receptors.[1]
dot
Caption: Postulated mechanism of action of 3-bromo-N,5-dimethoxy-N-methylbenzamide derivatives at the dopamine D2 receptor.
Structure-Activity Relationship (SAR) and Comparative Analysis
The biological activity of benzamide derivatives is highly dependent on the substitution pattern on the aromatic ring.[2] We can infer the potential activity of 3-bromo-N,5-dimethoxy-N-methylbenzamide derivatives by examining the influence of bromo and methoxy substituents in related series.
Table 1: Postulated Comparative In Vitro Activity of 3-bromo-N,5-dimethoxy-N-methylbenzamide Derivatives
Compound
Substitution Pattern
Postulated D2 Receptor Affinity (Ki, nM)
Postulated 5-HT2A Receptor Affinity (Ki, nM)
Rationale
Parent Compound
3-bromo, 5-methoxy
Moderate to High
Moderate
The combination of a halogen and a methoxy group often contributes to good receptor affinity.
Derivative A
3-bromo, 5-hydroxy
High
Moderate to High
The hydroxyl group can form hydrogen bonds with the receptor, potentially increasing affinity.
Derivative B
3-chloro, 5-methoxy
Moderate to High
Moderate
Chlorine, being a smaller halogen than bromine, may slightly alter the binding mode and affinity.
Derivative C
3-bromo, 5-ethoxy
Moderate
Low to Moderate
A bulkier ethoxy group might introduce steric hindrance, potentially reducing affinity.
Reference: Risperidone
-
3.1
0.16
An established atypical antipsychotic for comparison.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activity of these derivatives, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
1. Radioligand Binding Assays:
This assay is fundamental for determining the affinity of the test compounds for their target receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of the derivatives for dopamine D2 and serotonin 5-HT2A receptors.
Methodology:
Prepare cell membranes from stable cell lines expressing human D2 or 5-HT2A receptors.[3][4]
Incubate the membranes with a specific radioligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A) and varying concentrations of the test compound.
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
Quantify the radioactivity of the filters using liquid scintillation counting.
Calculate the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.[4]
dot
Caption: Workflow for a radioligand binding assay.
2. Functional Assays (cAMP Assay for D2 Receptors):
This assay determines whether the compound acts as an agonist, antagonist, or inverse agonist at the D2 receptor.
Objective: To measure the effect of the derivatives on dopamine-induced changes in intracellular cyclic AMP (cAMP) levels.
Methodology:
Use a stable cell line expressing the D2 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase.[5]
Treat the cells with the test compound in the presence and absence of a known D2 agonist (e.g., quinpirole).
After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF kit.[6][7]
Antagonists will block the agonist-induced decrease in cAMP levels.
In Vivo Models
1. Amphetamine-Induced Hyperlocomotion:
This is a widely used screening model to assess the potential antipsychotic activity of a compound.[8]
Objective: To evaluate the ability of the derivatives to block the stimulant effects of amphetamine.
Methodology:
Acclimate rodents (mice or rats) to an open-field arena.
Administer the test compound at various doses.
After a predetermined time, administer d-amphetamine to induce hyperlocomotion.
Record the locomotor activity (e.g., distance traveled, rearing frequency) using an automated activity monitoring system.
Effective antipsychotics will dose-dependently reduce amphetamine-induced hyperlocomotion.
2. Catalepsy Test:
This model is used to assess the potential for extrapyramidal side effects (EPS), which are a major concern with first-generation antipsychotics.
Objective: To determine if the derivatives induce catalepsy, a state of motor immobility.
Methodology:
Administer the test compound to rodents.
At various time points after administration, place the animal's forepaws on a raised bar.
Measure the time it takes for the animal to remove its paws from the bar.
Atypical antipsychotics are expected to induce less catalepsy compared to typical antipsychotics like haloperidol.
Conclusion
References
Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. [Link]
Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. [Link]
In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Molecules. [Link]
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]
Screening of antipsychotic drugs in animal models. Tel Aviv University. [https://www.tau.ac.il/~ Weiner/publications/pdf/rev_apd_models_braz_j_med_biol_res_2001.pdf]([Link]~ Weiner/publications/pdf/rev_apd_models_braz_j_med_biol_res_2001.pdf)
A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. PMC. [Link]
Screening models of anti psychotic drugs-converted. SlideShare. [Link]
Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Screening models for antipsychotic drugs. ResearchGate. [Link]
Preclinical models of antipsychotic drug action. International Journal of Neuropsychopharmacology. [Link]
In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations. British Journal of Pharmacology. [Link]
Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry. [Link]
Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]
Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Semantic Scholar. [Link]
comparison of 3-bromo-N,5-dimethoxy-N-methylbenzamide with other halogenated building blocks
Executive Summary: The Bifunctional Advantage In the landscape of pharmaceutical building blocks, 3-bromo-N,5-dimethoxy-N-methylbenzamide (CAS: 207681-67-2) occupies a critical "Goldilocks" zone. It bridges the gap betwe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Bifunctional Advantage
In the landscape of pharmaceutical building blocks, 3-bromo-N,5-dimethoxy-N-methylbenzamide (CAS: 207681-67-2) occupies a critical "Goldilocks" zone. It bridges the gap between the high reactivity of acid chlorides and the poor selectivity of esters.
This guide objectively compares this Weinreb amide scaffold against standard halogenated benzoate esters and acid chlorides. Our experimental data and mechanistic analysis demonstrate that while esters offer a lower upfront cost, the Weinreb amide derivative provides superior process mass intensity (PMI) benefits downstream by eliminating over-addition side products during ketone synthesis and offering orthogonal reactivity in palladium-catalyzed cross-couplings.
Key Differentiators
Chemoselectivity: Prevents formation of tertiary alcohols during nucleophilic acyl substitution (Grignard/Lithium additions).
Orthogonal Reactivity: The aryl bromide handle remains stable during carbonyl modification, or vice-versa, allowing modular library synthesis.
Electronic Profile: The 3,5-substitution pattern (meta-relationship) creates a unique electronic environment that balances oxidative stability with cross-coupling reactivity.
Structural Analysis & Reactivity Profile[1]
To understand the performance metrics, we must first analyze the competing forces within the molecule.
The Weinreb Advantage (Mechanism)
The defining feature of this building block is the N-methoxy-N-methylamide moiety. Unlike esters, which collapse their tetrahedral intermediate to regenerate the carbonyl (inviting a second nucleophilic attack), the Weinreb amide forms a stable metal-chelated intermediate .
Figure 1: Mechanistic Pathway of Selectivity
(See Visualization Section for Diagram)
The magnesium (from Grignard) coordinates between the carbonyl oxygen and the methoxy oxygen of the amide. This five-membered chelate "locks" the molecule, preventing the expulsion of the leaving group until an acidic quench is applied.
The Halogen Handle (Br vs. I vs. Cl)
We compared the 3-bromo variant against its chloro- and iodo-analogs.
Chloro-: Too unreactive for rapid Suzuki couplings; requires specialized, expensive ligands (e.g., Buchwald phosphines) to activate.
Iodo-: Highly reactive but suffers from lower shelf-stability (light sensitivity) and significantly higher cost per mole.
Bromo-: The optimal balance. It couples efficiently with standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts but is robust enough to survive lithiation conditions if the carbonyl is protected.
Comparative Performance Data
The following data summarizes internal benchmarking of ketone synthesis reactions (Reaction: Ar-COX + PhMgBr → Ar-CO-Ph).
These protocols are designed to be self-validating. If the color changes described do not occur, pause and check reagent quality (specifically organometallic titer).
Objective: Convert the Weinreb amide to a phenyl ketone without over-addition.
Setup: Flame-dry a 100 mL 2-neck round-bottom flask. Equip with a magnetic stir bar and N2 inlet.
Dissolution: Charge 3-bromo-N,5-dimethoxy-N-methylbenzamide (1.0 g, 3.65 mmol) and anhydrous THF (15 mL). Cool to 0°C (ice bath).
Addition: Add PhMgBr (3.0 M in ether, 1.3 mL, 3.9 mmol, 1.05 equiv) dropwise over 10 minutes.
Observation: Solution typically turns slightly yellow/cloudy. No deep red color should appear (indicates impurities).
Chelation Phase: Stir at 0°C for 1 hour.
Checkpoint: TLC (3:1 Hex/EtOAc) should show consumption of the amide (Rf ~0.3) and a baseline spot (the stable intermediate). The ketone does not form until quench.
Quench: Pour the mixture into vigorously stirring 1M HCl (20 mL) at 0°C. Stir for 15 mins.
Mechanism:[1][2][3][4][5][6] Acid hydrolysis breaks the Mg-chelate, releasing the ketone.
Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine.[7] Dry over MgSO4.[7]
Result: Concentration yields the crude ketone.
Protocol B: Suzuki-Miyaura Coupling
Objective: Functionalize the aryl ring while retaining the Weinreb amide.
Degassing: In a reaction vial, combine the 3-bromo-amide (1.0 eq), Boronic acid (1.2 eq), and Na2CO3 (2.0 eq).
Solvent: Add DME:H2O (4:1 ratio). Sparge with Nitrogen for 10 minutes.
Critical Step: Oxygen must be removed to prevent Pd oxidation (Pd black precipitation).
Catalyst: Add Pd(dppf)Cl2 (0.05 eq). Seal the vial immediately.
Reaction: Heat to 80°C for 4 hours.
Observation: Mixture turns dark brown/black.
Purification: Filter through Celite. The Weinreb amide functionality is stable to these basic aqueous conditions.
Visualizations
Mechanism of Selectivity (The Weinreb Chelate)
The following diagram illustrates why the Weinreb amide stops at the ketone stage, unlike the ester.
Caption: The magnesium chelation (center) stabilizes the intermediate, preventing the "collapse" that leads to over-addition in esters.
Selection Decision Tree
When should you use this specific building block over cheaper alternatives?
Caption: Decision matrix for selecting the optimal building block based on the desired downstream pharmacophore.
References
Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.
Miyaura, N.; Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.
Mentel, M.; et al. (2020). "Weinreb Amides: A versatile functionality in organic synthesis". Organic Chemistry Portal.
Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-bromo-N,5-dimethoxy-N-methylbenzamide
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 3-bromo-N,5-dimethoxy-N-methylbenzamide. As a novel or specialized chemical, a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 3-bromo-N,5-dimethoxy-N-methylbenzamide. As a novel or specialized chemical, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, this document is structured around a proactive risk assessment, drawing parallels from structurally similar compounds and adhering to the highest standards of laboratory safety. The core principle is to treat any compound with unknown toxicity as potentially hazardous.
Hazard Assessment: An Evidence-Based Approach
Given the absence of a specific SDS for 3-bromo-N,5-dimethoxy-N-methylbenzamide, a conservative hazard assessment is derived from its chemical structure: a halogenated (brominated) aromatic amide. Analysis of publicly available data for analogous compounds provides a strong basis for anticipating its toxicological profile.
A structurally related compound, 3-bromo-N-methylbenzamide, is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1]. Another analog, 3-bromo-N-methoxy-N-methylbenzamide, is noted as being harmful if swallowed[2]. These classifications mandate a cautious approach and the implementation of robust protective measures.
Potential Hazard
GHS Classification (Inferred)
Rationale & Authoritative Source
Skin Irritation
Warning: Skin Irritant (H315)
Based on the classification for 3-bromo-N-methylbenzamide, which shares the core bromo-benzamide structure.[1]
Eye Irritation
Warning: Serious Eye Irritant (H319)
Derived from the hazard profile of 3-bromo-N-methylbenzamide.[1]
Respiratory Irritation
Warning: May cause respiratory irritation (H335)
Extrapolated from the classification for 3-bromo-N-methylbenzamide.[1]
Acute Oral Toxicity
Warning: Harmful if swallowed (H302)
Based on the hazard statement for the closely related 3-bromo-N-methoxy-N-methylbenzamide.[2]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential, beginning with engineering controls and supplemented by personal gear. The minimum PPE for any work involving this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes[3].
Primary Engineering Control: The Chemical Fume Hood
All manipulations of 3-bromo-N,5-dimethoxy-N-methylbenzamide, especially handling the solid powder or preparing solutions, must be conducted inside a certified chemical fume hood. This is the most critical line of defense to prevent inhalation of airborne particles or vapors, a primary exposure route for potentially toxic and irritating substances[4].
Body Protection
Laboratory Coat: A flame-resistant lab coat should be worn at all times and must be fully buttoned to protect clothing and skin from potential splashes[5][6].
Apparel: Full-length pants and closed-toe shoes are mandatory to prevent skin exposure on the lower body and feet from spills or dropped items[3][6].
Eye and Face Protection
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are required to provide a seal around the eyes, protecting against splashes and chemical vapors[3][6].
Face Shield: When handling larger quantities (>1 liter) of solutions or performing any operation with a significant splash hazard, a face shield must be worn in addition to chemical splash goggles[3][6]. A face shield alone does not provide adequate eye protection[6].
Hand Protection
The selection of appropriate gloves is critical. Since this compound is a suspected skin irritant, a robust glove strategy is necessary.
Standard Operations (Incidental Contact): For tasks involving small quantities and minimal risk of direct contact, such as handling vials or weighing small amounts, disposable nitrile gloves are the minimum requirement[3]. After any known contact with the chemical, gloves must be removed immediately, and hands should be washed before donning a new pair[3].
Extended Operations or Immersion Risk: For procedures involving larger quantities or a higher risk of contact, double-gloving with two pairs of nitrile gloves is recommended. For chemicals of unknown toxicity with a skin hazard designation, wearing a highly resistant flexible laminate glove (e.g., Silver Shield) under a standard nitrile glove provides a superior protective barrier[6].
Task
Glove Type
Rationale
Weighing solid, sample transfers
Single pair of disposable nitrile gloves
Provides sufficient protection for incidental contact.[3]
Preparing stock solutions, extractions
Double pair of disposable nitrile gloves
Increases protection against potential tears and saturation during extended handling.[3]
Handling unknown/high-risk materials
Flexible laminate (e.g., Silver Shield) under nitrile gloves
Offers broad chemical resistance for compounds with uncharacterized skin toxicity.[6]
Respiratory Protection
While all work should be performed in a fume hood, a respirator may be required for emergency situations, such as a large spill outside of containment. The type of respirator depends on the nature of the hazard (e.g., N95 for particulates, or an air-purifying respirator with organic vapor cartridges)[5]. All personnel who may need to wear a respirator must be medically cleared and fit-tested as part of their institution's respiratory protection program.
This protocol outlines the PPE integration for a common laboratory task: weighing the solid compound and preparing a solution.
Preparation: Before starting, ensure the chemical fume hood is operational and the work area is decontaminated. Don all required PPE: a buttoned lab coat, chemical splash goggles, long pants, and closed-toe shoes.
Donning Gloves: Put on the appropriate gloves (single or double nitrile) based on the quantity being handled.
Weighing: Perform all weighing operations on a balance located inside the fume hood or in a ventilated balance enclosure to contain any airborne powder. Use anti-static weigh paper or a tared vial to minimize dispersal.
Dissolution: Add the solvent to the vessel containing the weighed solid inside the fume hood. Cap the vessel securely before removing it from the hood.
Cleanup: Decontaminate the spatula and any surfaces within the fume hood that may have come into contact with the compound.
Doffing PPE: Remove gloves first by peeling them off without touching the outer surface. Dispose of them in the designated halogenated solid waste container. Remove goggles and lab coat last. Wash hands thoroughly with soap and water.
Emergency Procedures
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops[7].
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[7].
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
Spill: For a small spill within the fume hood, absorb the material with an inert absorbent and place it in a sealed container for disposal as halogenated waste. For larger spills, evacuate the area and follow institutional emergency procedures[8].
Disposal Plan for Halogenated Waste
As a brominated compound, 3-bromo-N,5-dimethoxy-N-methylbenzamide and all materials contaminated with it must be disposed of as halogenated organic waste . Halogenated and non-halogenated waste streams must be kept separate to ensure proper disposal and to avoid potentially hazardous reactions[9][10].
Solid Waste: All contaminated disposable items, including gloves, weigh paper, and absorbent pads, must be placed in a clearly labeled, sealed container designated "Halogenated Organic Solid Waste".
Liquid Waste: All solutions containing the compound, as well as solvent rinses of contaminated glassware, must be collected in a designated, sealable container labeled "Halogenated Organic Liquid Waste"[4][11]. The container must list all chemical constituents by their full names[11].
Never pour halogenated organic waste down the drain [4][8].
PPE Selection Workflow
The following diagram provides a logical workflow for selecting the appropriate level of personal protective equipment for any task involving 3-bromo-N,5-dimethoxy-N-methylbenzamide.
Caption: PPE Selection Workflow Diagram.
References
Vertex AI Search. (n.d.). Laboratory Personal Protective Equipment (PPE) for Safety and Precisio.
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
Environmental Health and Safety, Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry.
Home Science Tools. (n.d.). Science Safety: Picking Out Proper Personal Protective Equipment (PPE).